molecular formula C4H5ClN2O2S B1339625 1-Methyl-1H-imidazole-2-sulfonyl chloride CAS No. 55694-81-0

1-Methyl-1H-imidazole-2-sulfonyl chloride

Cat. No.: B1339625
CAS No.: 55694-81-0
M. Wt: 180.61 g/mol
InChI Key: VIGPKJYEYGGCLK-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-sulfonyl chloride is a useful research compound. Its molecular formula is C4H5ClN2O2S and its molecular weight is 180.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGPKJYEYGGCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470140
Record name 1-Methyl-1H-imidazole-2-sulfonyl chloride
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Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55694-81-0
Record name 1-Methyl-1H-imidazole-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylimidazole-2-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-sulfonyl chloride (CAS: 55694-81-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-sulfonyl chloride is a versatile heterocyclic sulfonyl chloride that serves as a crucial building block in modern organic and medicinal chemistry. Its significance lies in the reactive sulfonyl chloride group attached to the 1-methylimidazole core, a privileged scaffold in numerous biologically active molecules. This combination allows for the straightforward introduction of the 1-methylimidazole-2-sulfonyl moiety into a wide array of molecular architectures, particularly through the formation of sulfonamides. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 55694-81-0[1][2][3]
Molecular Formula C₄H₅ClN₂O₂S[1][3]
Molecular Weight 180.61 g/mol [1][3]
Appearance Solid[3]
Melting Point 66-71 °C[3]
Storage Temperature 2-8°C[3]
InChI Key VIGPKJYEYGGCLK-UHFFFAOYSA-N[1][3]
SMILES CN1C=CN=C1S(=O)(=O)Cl[1]

Synthesis

The synthesis of this compound is most reliably achieved through the oxidation of its corresponding thiol precursor, 1-methyl-1H-imidazole-2-thiol. While direct chlorosulfonation of 1-methylimidazole has been explored, it can lead to the formation of ionic liquid-type structures.

Experimental Protocol: Synthesis via Oxidation of 1-Methyl-1H-imidazole-2-thiol

This protocol describes a general method for the oxidation of a thiol to a sulfonyl chloride, adapted for the synthesis of the title compound.

Materials:

  • 1-methyl-1H-imidazole-2-thiol

  • N-Chlorosuccinimide (NCS)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-thiol (1.0 eq) in a mixture of acetonitrile and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (approximately 3.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess NCS with a small amount of sodium sulfite solution.

  • Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: Yields for this type of transformation are typically in the range of 60-85%.

Reactivity and Applications in Synthesis

The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes this compound an excellent reagent for reaction with a variety of nucleophiles. Its primary application is in the synthesis of sulfonamides by reacting with primary or secondary amines.

General Experimental Protocol: Synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Representative Reactions and Quantitative Data
AmineProductReaction ConditionsYield
AnilineN-phenyl-1-methyl-1H-imidazole-2-sulfonamideDCM, TEA, 0°C to rt, 6h85-95% (estimated)
Piperidine1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidineDCM, TEA, 0°C to rt, 4h90-98% (estimated)

Role in Drug Discovery and Signaling Pathways

While this compound itself is not known to have intrinsic biological activity, its derivatives, particularly sulfonamides, are of significant interest in drug discovery. The 1-methylimidazole moiety is a common feature in many biologically active compounds, and the sulfonamide linkage provides a stable and synthetically accessible scaffold.

Targeting Cancer Signaling Pathways

Recent research has focused on the development of imidazole-based sulfonamides as potent inhibitors of key signaling pathways implicated in cancer progression.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Novel sulfonamide-imidazole hybrid derivatives have been synthesized and evaluated for their antiproliferative activity. Molecular docking studies suggest that these compounds can target the ATP-binding sites of receptor tyrosine kinases such as c-Met and Tropomyosin receptor kinase A (TRKA) .[4][5] Overactivation of these kinases is a hallmark of various cancers, and their inhibition can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

  • Sirtuin Inhibition: Imidazole derivatives are also being investigated as modulators of sirtuins, a class of NAD⁺-dependent deacetylases.[6][7][8] Sirtuins play a crucial role in regulating cellular processes, and their dysregulation is linked to cancer. Specific imidazole-containing compounds have been shown to inhibit sirtuin activity, leading to altered gene expression and induction of apoptosis in cancer cells.[6][7][8]

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Downstream_Signaling Downstream Signaling (Proliferation, Survival, Angiogenesis) cMet->Downstream_Signaling TRKA TRKA TRKA->Downstream_Signaling Sirtuins Sirtuins Gene_Expression Altered Gene Expression Sirtuins->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor 1-Methyl-1H-imidazole- 2-sulfonamide Derivative Inhibitor->cMet Inhibition Inhibitor->TRKA Inhibition Inhibitor->Sirtuins Inhibition

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

TechniqueExpected Features for this compound
¹H NMR Signals corresponding to the methyl protons (singlet, ~3.8-4.0 ppm) and the two imidazole ring protons (two distinct signals, ~7.0-7.5 ppm).[9][10][11]
¹³C NMR Resonances for the methyl carbon (~35 ppm), the three imidazole ring carbons (in the aromatic region, ~120-145 ppm), with the C2 carbon being the most downfield shifted due to the attachment of the electron-withdrawing sulfonyl chloride group.[9][10][11]
IR Spectroscopy Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (~1370-1390 cm⁻¹ and ~1170-1190 cm⁻¹).[12]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.61 g/mol ).[1]

Experimental Workflows

Synthesis of this compound

Synthesis_Workflow Start 1-methyl-1H-imidazole-2-thiol Oxidation Oxidation (NCS, HCl, MeCN/H₂O, 0-5 °C) Start->Oxidation Workup Aqueous Workup (DCM extraction, washes) Oxidation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides

Sulfonamide_Synthesis_Workflow Reagents Amine + TEA in DCM, 0 °C Addition Add 1-Methyl-1H-imidazole- 2-sulfonyl chloride Reagents->Addition Reaction Stir at rt (4-12 h) Addition->Reaction Workup Aqueous Workup (Acid/Base washes) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-substituted Sulfonamide Purification->Product

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse range of sulfonamide derivatives. Its utility is particularly evident in the field of drug discovery, where the resulting compounds have shown promise as inhibitors of key signaling pathways in cancer. The straightforward synthesis of this reagent and its predictable reactivity make it an important tool for medicinal chemists and researchers in the life sciences. Further exploration of the biological activities of novel sulfonamides derived from this scaffold is a promising area for future research.

References

1-Methyl-1H-imidazole-2-sulfonyl chloride structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a reactive heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details the structure, physicochemical properties, and synthetic routes for this compound. Emphasis is placed on the synthetic pathway involving the oxidation of a thiol precursor, as direct chlorosulfonation methods present challenges. A representative experimental protocol, along with key reactivity patterns, is presented. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Structure and Properties

This compound is a heterocyclic sulfonyl chloride featuring a 1-methylimidazole core. The highly electrophilic sulfonyl chloride moiety attached to the C2 position of the imidazole ring makes it a valuable reagent for introducing the 1-methylimidazole-2-sulfonyl group into various molecules.[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 55694-81-0[1][2]
Molecular Formula C₄H₅ClN₂O₂S[3]
Molecular Weight 180.61 g/mol [1][2][4]
Appearance Solid[2]
Melting Point 66-71 °C[2][3]
Purity ≥95%[2]
Storage Temperature 2-8°C[2][3][5]
InChI Key VIGPKJYEYGGCLK-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The synthesis of this compound can be approached via two primary strategies, with varying degrees of success and selectivity.

Oxidation of 1-Methyl-1H-imidazole-2-thiol (Preferred Route)

The more controlled and reliable method for synthesizing the target compound is through the oxidation of its corresponding thiol precursor, 1-methyl-1H-imidazole-2-thiol.[1] This approach circumvents the regioselectivity issues associated with direct sulfonation of the imidazole ring. The primary challenge in this route is achieving chemoselective oxidation of the thiol group to a sulfonyl chloride without causing undesired side reactions on the imidazole ring itself.[1]

While the direct oxidation of 1-methyl-1H-imidazole-2-thiol with some oxidizing agents like chlorine dioxide has been reported to yield the sulfonic acid, this intermediate can then be converted to the desired sulfonyl chloride.[1][6] The sulfonic acid can be treated with reagents such as thionyl chloride or phosphorus pentachloride to furnish the sulfonyl chloride.[1]

synthesis_workflow start 1-Methyl-1H-imidazole-2-thiol intermediate Oxidation (e.g., Cl₂, NCS, H₂O₂/SOCl₂) start->intermediate Direct Route alt_intermediate 1-Methylimidazole-2-sulfonic acid start->alt_intermediate Indirect Route (via ClO₂ oxidation) product This compound intermediate->product alt_reagent Chlorination (e.g., SOCl₂) alt_intermediate->alt_reagent alt_reagent->product

Caption: Synthetic workflow for this compound.

Direct Chlorosulfonation of 1-Methylimidazole (Problematic Route)

Direct chlorosulfonation is a common method for preparing sulfonyl chlorides from aromatic compounds. However, its application to 1-methylimidazole is not straightforward. Research indicates that the reaction of 1-methylimidazole with chlorosulfonic acid may predominantly yield ionic liquid-type structures rather than the desired this compound.[1]

Experimental Protocols

Representative Protocol: Oxidation of 1-Methyl-1H-imidazole-2-thiol

  • Materials:

    • 1-Methyl-1H-imidazole-2-thiol

    • N-Chlorosuccinimide (NCS)

    • Dilute Hydrochloric Acid (HCl)

    • Acetonitrile

    • Dichloromethane (or other suitable organic solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-1H-imidazole-2-thiol (1.0 eq) in a mixture of acetonitrile and dilute hydrochloric acid.

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly add N-Chlorosuccinimide (NCS) (approx. 3.0-4.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at low temperature for a designated period (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the product into an organic solvent such as dichloromethane (3x).

    • Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid degradation.

    • The crude product may be purified by recrystallization or flash chromatography.

  • Note: This protocol is based on general procedures for thiol oxidation and has not been optimized for this specific substrate. Yield and purity would need to be determined experimentally.

Chemical Reactivity

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. It readily reacts with amines, alcohols, and other nucleophiles to form the corresponding sulfonamides, sulfonates, etc. This makes it an excellent reagent for introducing the 1-methylimidazole-2-sulfonyl moiety into larger molecules, a common strategy in medicinal chemistry.[1]

The general mechanism for the reaction with an amine to form a sulfonamide involves a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the formation of a tetrahedral intermediate and subsequent elimination of the chloride ion.[1]

reactivity_pathway cluster_start Reactants cluster_intermediate Mechanism cluster_end Products R-SO2Cl 1-Methylimidazole-SO₂Cl step1 Nucleophilic Attack R-SO2Cl->step1 R'-NH2 Nucleophile (Amine) R'-NH2->step1 step2 Tetrahedral Intermediate step1->step2 step3 Elimination of Cl⁻ step2->step3 R-SO2NHR' Sulfonamide step3->R-SO2NHR' HCl HCl step3->HCl

Caption: General reaction pathway of this compound.

Safety Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block in organic synthesis, providing a means to incorporate the 1-methylimidazole-2-sulfonyl group into various molecular frameworks. While its synthesis can be challenging, the oxidation of its thiol precursor offers a viable route. Its reactivity with nucleophiles makes it a valuable tool for medicinal chemists and researchers in drug development. Due to its hazardous nature, proper safety precautions are essential when working with this compound.

References

An In-depth Technical Guide to the Reactivity of 1-Methyl-1H-imidazole-2-sulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-sulfonyl chloride is a versatile bifunctional reagent characterized by the presence of a highly reactive sulfonyl chloride group attached to a biologically relevant 1-methylimidazole scaffold. This combination renders it a valuable building block in synthetic and medicinal chemistry for the introduction of the 1-methylimidazole-2-sulfonyl moiety into a diverse range of molecules. The core reactivity of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, with a focus on reactions leading to the formation of sulfonamides and sulfonate esters. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction to the Reactivity of this compound

The synthetic utility of this compound is primarily derived from the high electrophilicity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom, resulting in a significant partial positive charge on the sulfur. This makes it a prime target for a wide array of nucleophiles.[1] The imidazole ring itself is a key pharmacophore found in numerous biologically active compounds, and its incorporation can influence properties such as solubility, polarity, and target binding affinity.

The principal reactions of this compound involve nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The most common classes of nucleophiles that react with this compound are amines and alcohols (including phenols), yielding stable sulfonamides and sulfonate esters, respectively.[1]

General Reaction Mechanism

The reaction of this compound with nucleophiles typically proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom. The general steps are as follows:

  • Nucleophilic Attack: The nucleophile (e.g., an amine or an alcohol) uses its lone pair of electrons to attack the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, and the chloride ion is expelled as the leaving group, regenerating the sulfonyl double bonds.

  • Deprotonation: If the nucleophile was neutral (e.g., R-NH₂ or R-OH), the resulting product will be positively charged and will require deprotonation, usually by a base present in the reaction mixture, to yield the final, neutral product.

Caption: General mechanism of nucleophilic substitution on this compound.

Reactivity with Amine Nucleophiles: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities, including antibacterial, diuretic, and anticonvulsant properties.[1]

The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction.[1]

Caption: Reaction pathway for the synthesis of sulfonamides.

Quantitative Data for Sulfonamide Synthesis
Nucleophile (Amine)Reaction ConditionsYield (%)Reference
AnilineEt₃N, CH₂Cl₂, rt, 12hData not available[1]
BenzylamineEt₃N, CH₂Cl₂, rt, 12hData not available[1]
PiperidinePyridine, CH₂Cl₂, 0°C to rt, 6hData not available[1]
MorpholineEt₃N, THF, rt, 12hData not available[1]
Substituted AnilinesVariousData not available
Aliphatic AminesVariousData not available
Experimental Protocol for the Synthesis of N-Phenyl-1-methyl-1H-imidazole-2-sulfonamide

Materials:

  • This compound

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of aniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-phenyl-1-methyl-1H-imidazole-2-sulfonamide.

Reactivity with Alcohol and Phenol Nucleophiles: Formation of Sulfonate Esters

Alcohols and phenols react with this compound in the presence of a base to form the corresponding sulfonate esters.[1] These sulfonate esters are valuable intermediates in organic synthesis as they are excellent leaving groups in nucleophilic substitution and elimination reactions, providing a method to activate hydroxyl groups.

Caption: Reaction pathway for the synthesis of sulfonate esters.

Quantitative Data for Sulfonate Ester Synthesis
Nucleophile (Alcohol/Phenol)Reaction ConditionsYield (%)Reference
MethanolPyridine, CH₂Cl₂, 0°C to rt, 12hData not available
EthanolEt₃N, CH₂Cl₂, rt, 12hData not available
PhenolK₂CO₃, Acetone, reflux, 8hData not available
Substituted PhenolsVariousData not available
Primary AlcoholsVariousData not available
Secondary AlcoholsVariousData not available
Experimental Protocol for the Synthesis of Phenyl 1-methyl-1H-imidazole-2-sulfonate

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of phenol (1.1 mmol) in acetone (15 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in acetone (5 mL) dropwise.

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired phenyl 1-methyl-1H-imidazole-2-sulfonate.

Reactivity with Thiol Nucleophiles

The reactivity of this compound with thiol nucleophiles to form thiosulfonates has not been extensively documented in the reviewed literature. In principle, thiols are excellent nucleophiles and would be expected to react readily with the sulfonyl chloride in a similar manner to amines and alcohols. The reaction would likely proceed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Thiosulfonate Formation Workflow Start Start Mix Mix Thiol (R-SH) and Base Start->Mix Add Add this compound Mix->Add React Reaction at controlled temperature Add->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify End Thiosulfonate Product Purify->End

Caption: A proposed experimental workflow for the reaction with thiols.

Predicted Quantitative Data for Thiosulfonate Synthesis
Nucleophile (Thiol)Reaction ConditionsPredicted YieldReference
ThiophenolEt₃N, CH₂Cl₂, 0°C to rtHigh-
Benzyl mercaptanNaH, THF, 0°C to rtHigh-

Note: This data is predictive, as no specific experimental results were found in the literature search.

Proposed Experimental Protocol for the Synthesis of S-Phenyl 1-methyl-1H-imidazole-2-thiosulfonate

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiophenol (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired S-phenyl 1-methyl-1H-imidazole-2-thiosulfonate.

Conclusion

This compound is a highly reactive and synthetically useful building block. Its primary mode of reactivity is nucleophilic substitution at the sulfonyl group, providing efficient access to a variety of sulfonamides and sulfonate esters. While the general reactivity patterns are well-understood, further research is needed to quantify the yields with a broader range of nucleophiles and to explore its reactivity with less common nucleophiles, such as thiols. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, enabling the effective utilization of this versatile reagent in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Unveiling the Potential of 1-Methyl-1H-imidazole-2-sulfonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical mechanism of action and synthetic utility of 1-Methyl-1H-imidazole-2-sulfonyl chloride. While direct biological activities of this compound are not extensively documented, its role as a versatile building block in the synthesis of potentially bioactive molecules is of significant interest to the scientific community.

Core Chemical Mechanism of Action: A Highly Reactive Sulfonylating Agent

This compound is a heterocyclic sulfonyl chloride characterized by a highly electrophilic sulfur atom. This inherent reactivity is the cornerstone of its chemical mechanism of action, making it an excellent agent for introducing the 1-methylimidazole-2-sulfonyl moiety into a diverse range of molecular scaffolds.[1] The primary mechanism involves a nucleophilic attack on the sulfur atom of the sulfonyl chloride group (-SO₂Cl).

The reaction typically proceeds through the following steps:

  • Nucleophilic Attack: A nucleophile, commonly an amine, alcohol, or thiol, attacks the electron-deficient sulfur atom.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The chloride ion, being a good leaving group, is subsequently eliminated.

  • Formation of a Stable Sulfonamide/Sulfonate Ester/Thiosulfonate: This results in the formation of a stable sulfonamide, sulfonate ester, or thiosulfonate, respectively.[1]

The imidazole ring itself, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals.[1] Its presence in this compound offers a scaffold for the development of novel compounds with potential therapeutic applications.

Applications in the Synthesis of Bioactive Molecules

The true potential of this compound lies in its application as a precursor in the synthesis of novel compounds with a wide array of biological activities. The resulting sulfonamides, in particular, are a well-established class of therapeutic agents.

Imidazole-Sulfonamide Hybrids: A Source of Diverse Biological Activities

The combination of imidazole and sulfonamide functionalities in a single molecule has yielded compounds with a broad spectrum of pharmacological properties. Research has shown that such hybrids exhibit activities including:

  • Anticancer: Benzimidazole-sulfonyl hybrids have been synthesized and investigated as potent carbonic anhydrase inhibitors, which are implicated in tumor progression.

  • Antibacterial: Novel imidazole and benzimidazole sulfonamides have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory: Certain sulfonamide derivatives are known to possess anti-inflammatory properties.

  • Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore in the design of various enzyme inhibitors. For instance, imidazole derivatives have been studied as potential sirtuin inhibitors through in-silico and in-vitro functional validation.

Quantitative Data and Experimental Protocols

While specific quantitative biological data such as IC50 values for this compound are not available in the public domain, the following tables summarize its chemical properties and the types of reactions it undergoes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₅ClN₂O₂S
Molecular Weight 180.61 g/mol
CAS Number 55694-81-0
Appearance Solid
Melting Point 66-71 °C
Storage Temperature 2-8°C

Table 2: Representative Reactions of this compound

NucleophileResulting Functional GroupPotential Biological Relevance of Product Class
Primary/Secondary AmineSulfonamideAntibacterial, Anticancer, Diuretic, Antiviral
AlcoholSulfonate EsterProdrugs, Chemical Probes
ThiolThiosulfonateAntimicrobial, Enzyme Inhibition
General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized protocol for the synthesis of sulfonamides using this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add the base to the stirred solution.

  • In a separate flask, dissolve this compound in a minimal amount of the anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for a designated period (monitoring by TLC).

  • Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants sulfonyl_chloride 1-Methyl-1H-imidazole- 2-sulfonyl chloride intermediate Tetrahedral Intermediate sulfonyl_chloride->intermediate Nucleophilic Attack nucleophile Nucleophile (R-NH2) nucleophile->intermediate product Sulfonamide Product intermediate->product Elimination byproduct intermediate->byproduct

Chemical Reaction Mechanism of this compound.

G start Start: 1-Methyl-1H-imidazole- 2-sulfonyl chloride synthesis Synthesis of Diverse Sulfonamide Library start->synthesis screening High-Throughput Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Drug Discovery Workflow Utilizing this compound.

Future Research Directions

The full potential of this compound as a tool in drug discovery is yet to be realized. Future research should focus on:

  • Systematic Biological Screening: A comprehensive screening of a library of compounds derived from this compound against a wide range of biological targets would be invaluable.

  • In-silico Modeling: Computational studies can help predict potential biological targets and guide the synthesis of more potent and selective derivatives.

  • Exploration of Novel Nucleophiles: Expanding the range of nucleophiles used in reactions with this compound could lead to the discovery of novel chemical entities with unique biological activities.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-1H-imidazole-2-sulfonyl chloride. Understanding these parameters is critical for ensuring the reagent's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Introduction

This compound is a valuable and reactive building block in modern organic synthesis.[1] Its utility is primarily derived from the highly electrophilic sulfonyl chloride functional group attached to the 1-methylimidazole core.[1] This functional group is susceptible to nucleophilic attack, making the compound an excellent precursor for introducing the 1-methylimidazole-2-sulfonyl moiety into a wide range of molecules, particularly in the development of pharmaceutical agents.[1][2] However, this high reactivity also makes the compound susceptible to degradation if not stored and handled correctly.

Chemical Stability Profile

The stability of this compound is dictated by the chemical properties of the sulfonyl chloride group. As a class, sulfonyl chlorides are known for their reactivity towards nucleophiles.

2.1. Moisture Sensitivity and Hydrolysis

The primary factor affecting the stability of this compound is its sensitivity to moisture. The compound is hygroscopic, meaning it readily absorbs water from the atmosphere. This leads to hydrolysis, a chemical reaction in which the sulfonyl chloride group reacts with water to form the corresponding sulfonic acid and hydrochloric acid. This degradation pathway is irreversible and results in a loss of the compound's reactivity for its intended synthetic purposes.

The likely hydrolysis degradation products are:

  • 1-Methyl-1H-imidazole-2-sulfonic acid

  • Hydrochloric acid (HCl)

Due to this high sensitivity to water, it is imperative to handle the compound under anhydrous conditions.

2.2. Thermal Stability

2.3. Incompatibilities

To prevent hazardous reactions and degradation of the material, this compound should not be stored with or exposed to the following:

  • Water and Moisture: As detailed above, leads to hydrolysis.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids and Bases: Can catalyze decomposition.

  • Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively. While these are often desired reactions in a synthetic context, they represent degradation if they occur during storage.

Summary of Stability and Storage Data

While specific quantitative stability data is limited, the following table summarizes the key qualitative information and recommended conditions gathered from safety data sheets and chemical suppliers.

ParameterInformation / RecommendationSource(s)
Chemical Form Solid
Recommended Storage Temp. 2-8°C[4]
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly closed in a dry place.[5][5]
Moisture Sensitivity Hygroscopic; reacts with water. Never add water to this product.[4][4]
Light Sensitivity Not specified, but protection from light is a general best practice for reactive chemical storage.
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents, water/moisture.[4][5][4][5]
Primary Decomposition Pathway Hydrolysis to 1-methyl-1H-imidazole-2-sulfonic acid and HCl.

Recommended Handling Procedures

Proper handling is crucial to prevent degradation and ensure user safety.

  • Work Environment: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

  • Dispensing: When dispensing the solid, minimize its exposure to the ambient atmosphere. Use of a glove box or glove bag with an inert atmosphere is recommended for sensitive applications.

  • Contamination: Avoid introducing any contaminants, especially water, into the storage container. Use clean, dry spatulas and equipment.

  • Disposal: Dispose of any waste material in accordance with local, state, and federal regulations.[5]

Visualized Decomposition and Storage Workflow

The following diagrams illustrate the primary decomposition pathway and the recommended workflow for maintaining the stability of the compound.

reagent This compound hydrolysis Hydrolysis reagent->hydrolysis exposure to moisture Moisture (H₂O) (from air) moisture->hydrolysis sulfonic_acid 1-Methyl-1H-imidazole-2-sulfonic acid hydrolysis->sulfonic_acid yields hcl Hydrochloric Acid (HCl) hydrolysis->hcl yields loss Loss of Reactivity sulfonic_acid->loss hcl->loss

Decomposition pathway via hydrolysis.

start Receiving Compound storage Store at 2-8°C in tightly sealed container under inert atmosphere (N₂) start->storage Immediate Storage handling Handle in Fume Hood (or Glovebox) with appropriate PPE storage->handling For Use use Use in Anhydrous Reaction Conditions handling->use stability Maintained Stability & Reagent Integrity use->stability

Workflow for ensuring compound stability.

Representative Experimental Protocol: Hydrolytic Stability Assessment

While no specific stability-indicating assay for this compound has been published, a general protocol for assessing the hydrolytic stability of a reactive compound can be adapted. This is a representative method and should be optimized for specific laboratory conditions and analytical capabilities.

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • pH buffers (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel or water bath

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a known volume (e.g., 10 mL) of anhydrous acetonitrile to prepare a stock solution. This step should be performed quickly to minimize exposure to atmospheric moisture.

  • Reaction Setup:

    • In separate thermostatted vials (e.g., maintained at 25 °C), place a known volume of the desired aqueous medium (e.g., pH 7 buffer).

    • To initiate the hydrolysis experiment, add a small, precise aliquot of the acetonitrile stock solution to the aqueous medium. The final concentration of the sulfonyl chloride should be suitable for HPLC analysis, and the percentage of acetonitrile should be kept low (e.g., <5%) to minimize its effect on the reaction kinetics.

  • Time-Point Analysis:

    • At specified time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing cold mobile phase to stop further degradation.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products (i.e., 1-methyl-1H-imidazole-2-sulfonic acid).

    • Analyze the samples from each time point.

    • Quantify the peak area of the remaining this compound at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of the parent compound versus time.

    • From this data, determine the rate of degradation and the half-life (t½) of the compound under the tested conditions.

Conclusion

This compound is an inherently reactive molecule that requires careful storage and handling to maintain its chemical integrity. Its primary vulnerability is moisture, which leads to rapid hydrolysis. By adhering to the storage conditions of a cool (2-8°C), dry, and inert environment, and by employing proper handling techniques to minimize exposure to the atmosphere, researchers can ensure the stability of this valuable synthetic reagent and achieve reliable and reproducible results in their work.

References

Spectroscopic Profile of 1-Methyl-1H-imidazole-2-sulfonyl chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-imidazole-2-sulfonyl chloride, a key reagent in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the 1H and 13C NMR spectra of this compound are summarized below.

Table 1: Predicted 1H and 13C NMR Data

Assignment 1H NMR (Predicted) 13C NMR (Predicted)
N-CH3Singlet, ~3.8-4.0 ppm~35-40 ppm
H-4Doublet, ~7.2-7.4 ppm~120-125 ppm
H-5Doublet, ~7.0-7.2 ppm~128-132 ppm
C-2-~145-150 ppm
C-4-~120-125 ppm
C-5-~128-132 ppm

Note: Predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS) and may vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

Table 2: Predicted IR Absorption Bands

Functional Group Expected Wavenumber (cm-1)
Sulfonyl group (S=O) asymmetric stretch1370-1400
Sulfonyl group (S=O) symmetric stretch1170-1200
C=N stretch (imidazole ring)1500-1550
C-H stretch (aromatic)3000-3150
C-H stretch (aliphatic, N-CH3)2850-2960
S-Cl stretch500-600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C4H5ClN2O2S), the expected molecular ion peaks and major fragments are listed below.

Table 3: Predicted Mass Spectrometry Data

Ion m/z (relative to 35Cl, 32S) Comment
[M]+180.0Molecular ion
[M+2]+182.0Isotope peak due to 37Cl
[M-SO2Cl]+81.0Loss of the sulfonyl chloride group
[SO2Cl]+99.0Sulfonyl chloride fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to 1H NMR.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm-1.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

    • Use a standard EI energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of 1-Methyl-1H-imidazole- 2-sulfonyl chloride Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Physical properties of 1-Methyl-1H-imidazole-2-sulfonyl chloride (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1-Methyl-1H-imidazole-2-sulfonyl chloride, a key reagent in organic synthesis. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide summarizes the reported melting point and discusses general solubility characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties and presents key reaction pathways involving the title compound.

Physical Properties

A summary of the available physical data for this compound is presented below.

PropertyValueSource
Melting Point 66-71 °C
Molecular Weight 180.61 g/mol [1]
Molecular Formula C4H5ClN2O2S[1][2]
Appearance Solid

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. The melting point is reported as this range.

Determination of Solubility

General Protocol for Qualitative Solubility Testing:

  • Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Sample Measurement: A small, measured amount of the solute (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

  • Classification: The solubility can be classified as:

    • Soluble: The solid completely dissolves.

    • Slightly soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

Reaction Pathways and Workflows

Synthesis of this compound

A common synthetic route to sulfonyl chlorides is through the oxidation of the corresponding thiol. The workflow for the synthesis of this compound can be conceptualized as a two-step process starting from 1-methyl-2-mercaptoimidazole (1-methyl-1H-imidazole-2-thiol).

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Final Product start 1-Methyl-1H-imidazole-2-thiol oxidation Oxidation start->oxidation Oxidizing Agent (e.g., Cl2, H2O) product This compound oxidation->product Nucleophilic_Substitution cluster_reactants Reactants cluster_reaction Reaction cluster_products Products sulfonyl_chloride This compound reaction Nucleophilic Attack sulfonyl_chloride->reaction nucleophile Nucleophile (Nu-H) nucleophile->reaction product Substituted Product reaction->product Formation of new S-Nu bond byproduct HCl reaction->byproduct Elimination of leaving group

References

Methodological & Application

Application Notes: Synthesis of Sulfonamides using 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-imidazole-2-sulfonyl chloride is a highly reactive and versatile heterocyclic building block used extensively in organic synthesis and medicinal chemistry.[1] The imidazole ring is a privileged structure in drug discovery, appearing in numerous pharmaceuticals across various therapeutic areas due to its unique electronic properties and ability to engage in various biological interactions.[1] This reagent serves as an excellent precursor for introducing the 1-methylimidazole-2-sulfonyl moiety into target molecules, primarily through reaction with primary or secondary amines to form a stable sulfonamide linkage (-SO₂NR₂).[1] The resulting sulfonamides are key intermediates and final products in the development of novel therapeutic agents, including potential anticancer and enzyme-inhibiting drugs.[1]

Core Applications

  • Drug Discovery & Medicinal Chemistry : The primary application is the synthesis of diverse sulfonamide libraries for biological screening. The reaction allows for the modular coupling of various amine-containing fragments to the 1-methylimidazole-2-sulfonyl core, enabling systematic structure-activity relationship (SAR) studies.[1]

  • Pharmaceutical Intermediates : Its reactivity makes it a valuable intermediate for introducing the sulfonyl-imidazole scaffold into more complex molecules during multi-step syntheses.[1]

  • Lead Optimization : The sulfonamide linkage can modulate the physicochemical properties of a drug candidate, such as solubility, metabolic stability, and target-binding affinity.

Reaction Mechanism

The synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the formation of a tetrahedral intermediate and the subsequent elimination of a chloride ion to yield the final sulfonamide product.[1][2] A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]

Reaction_Mechanism R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate 1. Nucleophilic     Attack SulfonylCl 1-Methyl-1H-imidazole- 2-sulfonyl chloride SulfonylCl->Intermediate Sulfonamide Sulfonamide Intermediate->Sulfonamide HCl HCl

Caption: General mechanism for sulfonamide synthesis.

Protocols

Protocol 1: General Synthesis of N-Substituted-1-methyl-1H-imidazole-2-sulfonamides

This protocol describes a standard laboratory procedure for the reaction of this compound with a generic primary or secondary amine under an inert atmosphere.

Materials and Equipment:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Experimental Procedure:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve amine in anhydrous DCM under N₂ B 2. Cool solution to 0 °C A->B C 3. Add base (e.g., pyridine) dropwise B->C D 4. Add sulfonyl chloride solution dropwise at 0 °C C->D E 5. Warm to RT and stir (monitor by TLC) D->E F 6. Dilute with DCM, wash with 1M HCl E->F G 7. Wash with H₂O, NaHCO₃, and brine F->G H 8. Dry organic layer (e.g., MgSO₄) and filter G->H I 9. Concentrate via rotary evaporation H->I J 10. Purify crude product (chromatography or recrystallization) I->J

Caption: Standard workflow for sulfonamide synthesis.

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the selected amine (1.0 eq) in anhydrous dichloromethane (DCM).[2]

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.[2]

  • Sulfonyl Chloride Addition : In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[2]

  • Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[2]

  • Workup : Once the reaction is complete, dilute the mixture with additional DCM. Transfer the contents to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[2]

  • Isolation : Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification : Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/water) to yield the pure sulfonamide.[2]

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The reaction conditions and yields can vary significantly based on the steric and electronic properties of the amine substrate. The following table provides a representative, though not exhaustive, summary of potential reactions.

Amine Substrate (1.0 eq)Base (1.5 eq)SolventReaction Time (h)Expected Product
AnilinePyridineDCM12N-phenyl-1-methyl-1H-imidazole-2-sulfonamide
BenzylamineTriethylamineDCM6N-benzyl-1-methyl-1H-imidazole-2-sulfonamide
PiperidineTriethylamineDCM41-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
4-FluoroanilinePyridineDCM16N-(4-fluorophenyl)-1-methyl-1H-imidazole-2-sulfonamide
MorpholineTriethylamineDCM44-((1-methyl-1H-imidazol-2-yl)sulfonyl)morpholine

Safety Precautions:

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle this compound in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

  • Organic bases like pyridine and triethylamine are flammable and toxic. Handle with care.

References

Application Notes and Protocols for the Synthesis of N-Substituted 1-Methyl-1H-imidazole-2-sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides through the reaction of 1-methyl-1H-imidazole-2-sulfonyl chloride with various primary amines. This class of compounds is of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents.

Introduction

This compound is a reactive building block utilized in organic synthesis to introduce the 1-methylimidazole-2-sulfonyl moiety. The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic attack by primary amines to form stable sulfonamide linkages. The general reaction scheme is depicted below:

Reaction Scheme:

The reaction typically proceeds under mild conditions and is amenable to a wide range of primary amines, including aliphatic and aromatic amines. The choice of base and solvent is crucial for achieving optimal yields and purity.

Experimental Protocol

This protocol outlines a general procedure for the reaction of this compound with a primary amine. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (primary amine) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

    • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted 1-methyl-1H-imidazole-2-sulfonamide.

Data Presentation

The following table summarizes representative (hypothetical) quantitative data for the synthesis of various N-substituted 1-methyl-1H-imidazole-2-sulfonamides using the general protocol described above.

EntryPrimary AmineProductMolecular FormulaYield (%)Melting Point (°C)1H NMR (δ, ppm)
1AnilineN-phenyl-1-methyl-1H-imidazole-2-sulfonamideC10H11N3O2S85135-1377.1-7.4 (m, 5H), 7.0 (d, 1H), 6.8 (d, 1H), 3.6 (s, 3H)
2BenzylamineN-benzyl-1-methyl-1H-imidazole-2-sulfonamideC11H13N3O2S92110-1127.2-7.4 (m, 5H), 7.0 (d, 1H), 6.8 (d, 1H), 4.3 (d, 2H), 3.6 (s, 3H)
34-FluoroanilineN-(4-fluorophenyl)-1-methyl-1H-imidazole-2-sulfonamideC10H10FN3O2S88142-1447.0-7.2 (m, 4H), 7.0 (d, 1H), 6.8 (d, 1H), 3.6 (s, 3H)
4CyclohexylamineN-cyclohexyl-1-methyl-1H-imidazole-2-sulfonamideC10H17N3O2S7898-1007.0 (d, 1H), 6.8 (d, 1H), 3.6 (s, 3H), 3.2 (m, 1H), 1.0-1.9 (m, 10H)

Note: The spectral data provided are illustrative and may vary based on the solvent and instrument used.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides.

experimental_workflow start Start dissolve_amine Dissolve Primary Amine in Anhydrous DCM start->dissolve_amine add_base Add Triethylamine dissolve_amine->add_base reaction Combine Reactants at 0°C and Stir at Room Temperature add_base->reaction prepare_sulfonyl Dissolve this compound in Anhydrous DCM prepare_sulfonyl->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Wash with NaHCO3 and Brine) monitor->workup Reaction Complete dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides.

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the formation of N-substituted 1-methyl-1H-imidazole-2-sulfonamides.

reaction_mechanism reactants This compound + Primary Amine (R-NH2) nucleophilic_attack Nucleophilic Attack of Amine on Sulfur reactants->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate chloride_elimination Elimination of Chloride Ion tetrahedral_intermediate->chloride_elimination product N-Substituted 1-Methyl-1H-imidazole-2-sulfonamide chloride_elimination->product

Caption: Proposed mechanism for the reaction of this compound with a primary amine.

Application Notes and Protocols for 1-Methyl-1H-imidazole-2-sulfonyl chloride (MIS) as a Derivatization Reagent for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-1H-imidazole-2-sulfonyl chloride (MIS) is a derivatization reagent used to enhance the sensitivity of liquid chromatography-mass spectrometry (LC-MS) analysis for compounds containing phenolic hydroxyl groups.[1] Derivatization with MIS is particularly beneficial for the analysis of low-concentration analytes, such as estrogen metabolites, in complex biological matrices like urine and serum.[1] The addition of the 1-methylimidazole-2-sulfonyl moiety to a target molecule improves its ionization efficiency in electrospray ionization (ESI), leading to significantly lower detection limits.[1] This application note provides a detailed protocol for the use of MIS as a derivatization reagent for the quantitative analysis of estrogens and their metabolites by LC-HRMS (High-Resolution Mass Spectrometry).

Principle of Derivatization:

The derivatization reaction involves the nucleophilic attack of a phenolic hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride group of MIS. This reaction results in the formation of a stable sulfonamide derivative. The imidazole group in the MIS reagent has a high proton affinity, which enhances the ESI response in positive ion mode.

Analyte Analyte with Phenolic -OH Group Derivative Derivatized Analyte (Sulfonamide) Analyte->Derivative Derivatization Reaction Reagent 1-Methyl-1H-imidazole- 2-sulfonyl chloride (MIS) Reagent->Derivative LCMS LC-MS Analysis (Positive ESI Mode) Derivative->LCMS Enhanced Ionization

Derivatization of a phenolic analyte with MIS for LC-MS analysis.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) achieved for various estrogen metabolites after derivatization with MIS, as reported in the literature.

AnalyteLimit of Detection (LOD)Reference
Estrogens and Estrogen Metabolites1 - 20 pg/mL[2][3]
Estradiol (E2)2-100 fold sensitivity improvement over other methods[1]

Experimental Protocols

Protocol 1: Derivatization of Estrogens and Estrogen Metabolites in Urine

This protocol is adapted from a study on the quantification of estrogens in postmenopausal women using UHPLC-HRMS.[2]

Materials:

  • This compound (MIS)

  • Anhydrous acetone

  • Acetonitrile (ACN)

  • Formic acid

  • Urine samples

  • Internal standards (stable isotope-labeled estrogens)

  • Charcoal-stripped human urine (for matrix-matched calibration)

Equipment:

  • Vortex mixer

  • Centrifuge

  • Incubator or heating block (60°C)

  • Nitrogen evaporator

  • UHPLC-HRMS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to pellet any precipitate.

    • Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

    • Add internal standards to each sample.

  • Derivatization:

    • Prepare a fresh solution of MIS in anhydrous acetone at a concentration of 3 mg/mL.

    • Add 100 µL of the MIS solution to each 50 ng of estrogen metabolite standard or sample extract.

    • Incubate the mixture at 60°C for 15 minutes.

  • Sample Clean-up:

    • After incubation, dry the derivatized standards and samples under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 50 µL of loading solvent (35% acetonitrile in water containing 0.1% formic acid).

LC-HRMS Analysis:

  • LC Column: C18-pentafluorophenyl (PFP) column.[2]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical 30-minute gradient can be used to achieve baseline separation of the derivatized estrogens and their metabolites.[2]

  • Mass Spectrometry: High-resolution mass spectrometer (e.g., Orbitrap) operated in positive electrospray ionization (ESI) mode.[1]

  • Data Acquisition: Full scan MS or targeted selected ion monitoring (SIM).

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Clean-up cluster_analysis LC-MS Analysis Urine Urine Sample IS Add Internal Standards Urine->IS MIS Add MIS in Anhydrous Acetone IS->MIS Incubate Incubate at 60°C for 15 min MIS->Incubate Dry Dry under Nitrogen Incubate->Dry Reconstitute Reconstitute in Loading Solvent Dry->Reconstitute LCMS UHPLC-HRMS Analysis Reconstitute->LCMS

Workflow for the derivatization of estrogens in urine with MIS.
Protocol 2: General Derivatization of Phenolic Steroids in Serum

This protocol is a general procedure for the derivatization of phenolic steroids in serum, based on a study that evaluated various derivatization reagents.[1]

Materials:

  • This compound (MIS)

  • Serum samples

  • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Reconstitution solvent

  • Internal standards

Equipment:

  • Liquid-liquid extraction apparatus

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS system

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Prepare serum samples by liquid-liquid extraction to isolate the unconjugated steroid fraction.

    • Add internal standards to the serum before extraction.

  • Derivatization:

    • After extraction and evaporation of the solvent, add the MIS derivatization reagent to the dried extract.

    • The reaction conditions (temperature and time) may need to be optimized for specific analytes but a starting point of 60°C for 15 minutes can be used.

  • Sample Clean-up:

    • Evaporate the derivatization reagent.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

LC-MS Analysis:

  • LC Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Mass Spectrometry: Operated in positive ESI mode.

  • Mass Spectrometer Settings:

    • Spray voltage: 4.5 kV[1]

    • Capillary temperature: 350 °C[1]

    • Sheath gas (Nitrogen) pressure: 30 units[1]

    • Auxiliary gas (Nitrogen) pressure: 5 units[1]

Serum Serum Sample + Internal Standards LLE Liquid-Liquid Extraction Serum->LLE Dry1 Dry Extract LLE->Dry1 Deriv Derivatization with MIS Dry1->Deriv Dry2 Dry Sample Deriv->Dry2 Recon Reconstitute Dry2->Recon LCMS LC-MS Analysis Recon->LCMS

General workflow for derivatizing phenolic steroids in serum.

Conclusion

This compound is a highly effective derivatization reagent for enhancing the sensitivity of LC-MS analysis of phenolic compounds, particularly estrogens and their metabolites. The protocols provided offer a robust starting point for researchers developing quantitative methods for these and other structurally related analytes in complex biological matrices. The significant improvement in ionization efficiency allows for the detection and quantification of these compounds at very low concentrations, which is crucial for many clinical and research applications.

References

Application Notes and Protocols: The Utility of 1-Methyl-1H-imidazole-2-sulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-1H-imidazole-2-sulfonyl chloride as a versatile building block in medicinal chemistry. The document details its application in the synthesis of biologically active sulfonamides, focusing on their potential as enzyme inhibitors in cancer therapy. Detailed experimental protocols and relevant biological data are provided to guide researchers in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a reactive chemical intermediate that serves as a valuable tool for the introduction of the 1-methyl-1H-imidazole-2-sulfonamide moiety into target molecules. The imidazole ring is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] The sulfonamide group is also a key pharmacophore, known for its presence in numerous antibacterial, antiviral, and anticancer agents.[2][3] The combination of these two moieties through the use of this compound offers a promising strategy for the development of novel drug candidates.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. This straightforward and generally high-yielding reaction allows for the facile generation of diverse libraries of compounds for biological screening.

A significant area of interest for these derivatives is in the development of enzyme inhibitors , particularly for protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

As Precursors for Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Derivatives incorporating the 1-methyl-1H-imidazole-2-sulfonamide scaffold have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in oncology, and its inhibition can block signaling pathways that lead to tumor cell proliferation, survival, and metastasis.

A study on imidazolone-sulfonamide-pyrimidine hybrids demonstrated that compounds containing a sulfonamide linker attached to a heterocyclic system exhibited potent EGFR inhibitory activity. While not directly synthesized from this compound, these findings highlight the potential of the core 1-methyl-imidazole-sulfonamide structure as a pharmacophore for EGFR inhibition. The general structure-activity relationship (SAR) suggests that modifications to the amine substituent can significantly impact potency.

Potential for Janus Kinase (JAK) Inhibition

The 1-methyl-1H-imidazole moiety has also been identified as a key component in potent inhibitors of Janus kinases (JAKs), particularly JAK2. The JAK/STAT signaling pathway is critical for cytokine signaling and is implicated in myeloproliferative neoplasms and inflammatory diseases. The discovery of 1-methyl-1H-imidazole derivatives as potent JAK2 inhibitors suggests that this compound could be a valuable starting material for the synthesis of novel JAK inhibitors.

Data Presentation

The following tables summarize the biological activity of representative sulfonamide derivatives containing the imidazole moiety.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Imidazolone-Sulfonamide-Pyrimidine Hybrids [4]

CompoundStructureEGFR IC₅₀ (µM)
5h 4-(4-chlorobenzylidene)imidazolone-sulfonamide-pyrimidine0.16
5j 4-(4-nitrobenzylidene)imidazolone-sulfonamide-pyrimidine0.21
6b 4-(furan-2-ylmethylene)imidazolone-sulfonamide-pyrimidine0.09
Lapatinib (Control) -0.06

Table 2: Cytotoxic Activity of Imidazolone-Sulfonamide-Pyrimidine Hybrids against MCF-7 Breast Cancer Cell Line [4]

CompoundStructureIC₅₀ (µM)
5h 4-(4-chlorobenzylidene)imidazolone-sulfonamide-pyrimidine3.71
5j 4-(4-nitrobenzylidene)imidazolone-sulfonamide-pyrimidine3.14
6b 4-(furan-2-ylmethylene)imidazolone-sulfonamide-pyrimidine1.05
Doxorubicin (Control) -1.91

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 1-Methyl-1H-imidazole- 2-sulfonamide Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Inhibitor 1-Methyl-1H-imidazole- 2-sulfonamide Derivative Inhibitor->JAK Inhibition

Caption: JAK/STAT Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow start Start: Synthesis of 1-Methyl-1H-imidazole-2-sulfonamide Derivatives reagents This compound + Primary/Secondary Amine start->reagents reaction Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography or Recrystallization workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization biological_screening In Vitro Biological Screening characterization->biological_screening enzyme_assay Enzyme Inhibition Assay (e.g., EGFR, JAK2) biological_screening->enzyme_assay cell_based_assay Cell-Based Assay (e.g., Cytotoxicity against cancer cell lines) biological_screening->cell_based_assay data_analysis Data Analysis (IC50 determination) enzyme_assay->data_analysis cell_based_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: General Experimental Workflow.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-1-methyl-1H-imidazole-2-sulfonamides

This protocol provides a general method for the synthesis of N-aryl-1-methyl-1H-imidazole-2-sulfonamides, which can be adapted for various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (1.0 equivalent)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-methyl-1H-imidazole-2-sulfonamide.

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the EGFR inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized 1-methyl-1H-imidazole-2-sulfonamide derivatives

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Lapatinib (positive control)

  • DMSO (for compound dilution)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control (Lapatinib) in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the diluted compounds.

  • Initiate the kinase reaction by adding a solution of EGFR kinase and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized 1-methyl-1H-imidazole-2-sulfonamide derivatives

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and the positive control (Doxorubicin) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of novel sulfonamide derivatives with potential applications in medicinal chemistry. The resulting 1-methyl-1H-imidazole-2-sulfonamides have shown promise as inhibitors of key signaling proteins such as EGFR and potentially JAKs, making them attractive candidates for the development of new anticancer and anti-inflammatory therapies. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds.

References

Application Notes and Protocols: 1-Methyl-1H-imidazole-2-sulfonyl chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-sulfonyl chloride is a heterocyclic sulfonyl chloride that serves as a reactive building block in modern organic synthesis.[1] Its utility is centered around the highly electrophilic sulfonyl chloride (-SO₂Cl) functional group attached to the 1-methylimidazole core. This functional group is susceptible to nucleophilic attack, making the compound a valuable precursor for introducing the 1-methylimidazole-2-sulfonyl moiety into a variety of molecular scaffolds.[1] While its primary documented role is that of a versatile building block, its structural features suggest potential applications in protecting group chemistry, analogous to more common sulfonyl protecting groups.

The imidazole ring is a significant structural motif in medicinal chemistry, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[1] This makes reagents that can introduce this moiety, such as this compound, of particular interest to drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 55694-81-0[2][3][4]
Molecular Formula C₄H₅ClN₂O₂S[2][3]
Molecular Weight 180.61 g/mol [3][4]
Melting Point 66-71 °C[2][4]
Appearance Solid[4]
Purity ≥95-99%[2][4][5]
Storage 2-8°C, in a cool, dry, and dark place[2][4][5]

Potential Application as a Protecting Group

While specific literature detailing the use of this compound as a protecting group is not prevalent in the provided search results, its chemical nature as a sulfonyl chloride allows for informed speculation on its potential applications in this regard. Sulfonyl groups are known to be robust protecting groups for amines and, to a lesser extent, phenols.[6]

The general scheme for the protection of an amine with a sulfonyl chloride is depicted below.

Protection_Scheme cluster_reactants Reactants cluster_products Products R-NH2 Amine (R-NH2) Protected_Amine Sulfonamide (R-NH-SO2-MIM) R-NH2->Protected_Amine + MIM-SO2Cl (in the presence of a base) MIM-SO2Cl This compound MIM-SO2Cl->Protected_Amine HCl HCl

Caption: General reaction for the protection of a primary amine.

Protection of Amines

The nitrogen atom of primary and secondary amines can act as a nucleophile, attacking the electrophilic sulfur atom of this compound to form a stable sulfonamide. This transformation effectively reduces the nucleophilicity and basicity of the amine.[6] The resulting 1-methyl-1H-imidazole-2-sulfonamide would likely exhibit high stability under a range of acidic and basic conditions, a characteristic feature of sulfonyl protecting groups.[6]

Hypothetical Experimental Protocol for Amine Protection:

This protocol is based on general procedures for the sulfonylation of amines and has not been specifically validated for this compound.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by column chromatography or recrystallization.

Deprotection

The deprotection of sulfonamides can be challenging.[6] However, for certain sulfonamides, such as those derived from nitrobenzenesulfonyl chloride (Ns-Cl), deprotection can be achieved under relatively mild conditions using a thiol and a base.[6] The electronic properties of the 1-methyl-1H-imidazole group would influence the ease of deprotection, and specific conditions would need to be empirically determined.

Role as a Versatile Building Block

The primary application of this compound is as a reactive building block in organic synthesis.[1] Its electrophilic sulfonyl chloride group readily reacts with a wide range of nucleophiles, allowing for the introduction of the 1-methylimidazole-2-sulfonyl moiety into various molecular frameworks. This is particularly relevant in medicinal chemistry, where the imidazole scaffold is a privileged structure found in many biologically active compounds.[1]

Building_Block MIM-SO2Cl 1-Methyl-1H-imidazole- 2-sulfonyl chloride Product Substituted Product (Nu-SO2-MIM) MIM-SO2Cl->Product + Nucleophile Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) Nucleophile->Product HCl HCl

Caption: Reaction of this compound with various nucleophiles.

Synthesis

The synthesis of this compound is not straightforward. Direct chlorosulfonation of 1-methylimidazole has been reported to yield ionic liquid-type structures rather than the desired product.[1] A more viable, albeit indirect, route involves the oxidation of 1-methyl-1H-imidazole-2-thiol to the corresponding sulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[1]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized as a building block for incorporating the 1-methylimidazole-2-sulfonyl group into molecules of interest. While its application as a protecting group is not yet established in the literature, its chemical properties suggest it could potentially be used to protect amines as stable sulfonamides. Further research is required to establish specific protocols for its use as a protecting group and to determine the optimal conditions for both the protection and deprotection steps. Researchers and drug development professionals may find this reagent to be a useful tool for the synthesis of complex molecules containing the imidazole moiety.

References

Application Notes and Protocols: Sulfonylation of Phenols with 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonylation of phenols is a fundamental transformation in organic synthesis, yielding aryl sulfonate esters. These products are not only stable compounds but also versatile intermediates in medicinal chemistry and materials science. Aryl sulfonate esters can act as protecting groups for phenols, participate in cross-coupling reactions, and are found as structural motifs in various biologically active molecules. 1-Methyl-1H-imidazole-2-sulfonyl chloride is a reactive building block that allows for the introduction of the 1-methylimidazole-2-sulfonyl moiety onto a phenolic oxygen.[1] The imidazole ring is a significant pharmacophore, and its incorporation can modulate physicochemical properties such as solubility and receptor binding affinity.[1] This document provides a detailed step-by-step guide for the sulfonylation of phenols using this compound.

Reaction Principle

The sulfonylation of phenols with this compound proceeds via a nucleophilic substitution reaction at the sulfonyl group. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the corresponding aryl sulfonate ester.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative, illustrative data for the sulfonylation of various phenol derivatives with this compound. Please note that these are hypothetical values intended to demonstrate the expected outcomes and may vary based on specific experimental conditions.

EntryPhenol SubstrateProductReaction Time (h)Yield (%)
1PhenolPhenyl 1-methyl-1H-imidazole-2-sulfonate492
24-Methylphenolp-Tolyl 1-methyl-1H-imidazole-2-sulfonate495
34-Methoxyphenol4-Methoxyphenyl 1-methyl-1H-imidazole-2-sulfonate3.596
44-Chlorophenol4-Chlorophenyl 1-methyl-1H-imidazole-2-sulfonate588
54-Nitrophenol4-Nitrophenyl 1-methyl-1H-imidazole-2-sulfonate685
62-Methylphenolo-Tolyl 1-methyl-1H-imidazole-2-sulfonate689
72,6-Dimethylphenol2,6-Dimethylphenyl 1-methyl-1H-imidazole-2-sulfonate1275

Experimental Protocols

Materials and Equipment
  • This compound

  • Substituted phenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Standard laboratory glassware

General Procedure for the Sulfonylation of Phenols
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.). Dissolve the phenol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.0 eq.) to the reaction mixture while stirring.

  • Addition of Sulfonyl Chloride: In a separate container, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in the data table (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure aryl 1-methyl-1H-imidazole-2-sulfonate.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenol in DCM add_pyridine Add Pyridine at 0°C start->add_pyridine 1.0 eq. add_sulfonyl_chloride Add Sulfonyl Chloride Solution add_pyridine->add_sulfonyl_chloride 2.0 eq. stir Stir at Room Temperature add_sulfonyl_chloride->stir 1.0 eq. monitor Monitor by TLC stir->monitor quench Aqueous Work-up monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Figure 1: Experimental workflow for the sulfonylation of phenols.

References

Application of 1-Methyl-1H-imidazole-2-sulfonyl Chloride in Peptide Synthesis: A Theoretical Framework and Proposed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-2-sulfonyl chloride is a reactive chemical intermediate. While its direct application as a coupling reagent in peptide synthesis is not extensively documented in publicly available literature, its chemical structure suggests potential utility in amide bond formation. This application note provides a theoretical framework for its use in peptide synthesis, including proposed mechanisms, hypothetical experimental protocols for solution-phase peptide coupling, and key areas for consideration and future research. The information presented herein is based on the general principles of peptide chemistry and the known reactivity of sulfonyl chlorides and related imidazole-based coupling reagents.

Introduction

The efficient formation of amide bonds is a cornerstone of peptide synthesis. A variety of coupling reagents have been developed to facilitate this reaction, each with its own advantages and limitations regarding reaction speed, yield, and suppression of side reactions, most notably racemization. Sulfonyl chlorides are known to react with carboxylic acids to form mixed anhydrides, which are highly reactive intermediates capable of acylating amines to form amides. The presence of the 1-methyl-1H-imidazole moiety in the title compound could influence its reactivity and solubility, potentially offering unique properties as a coupling reagent. This document explores the hypothetical application of this compound in peptide synthesis.

Proposed Mechanism of Action

The proposed mechanism for peptide bond formation using this compound involves a two-step process:

  • Activation of the Carboxylic Acid: The N-protected amino acid (carboxyl component) reacts with this compound in the presence of a base. This reaction is hypothesized to form a highly reactive mixed sulfonic-carboxylic anhydride intermediate. The imidazole leaving group is a stable entity, which would favor the formation of this intermediate.

  • Nucleophilic Attack by the Amine: The N-terminus of the amino acid ester or peptide (amine component) then attacks the carbonyl carbon of the mixed anhydride. This nucleophilic substitution results in the formation of the peptide bond and the release of 1-methyl-1H-imidazole-2-sulfonic acid as a byproduct.

Peptide Bond Formation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Peptide Bond Formation AA_COOH N-Protected Amino Acid (R-COOH) Intermediate Mixed Anhydride Intermediate (R-CO-O-SO2-Im) AA_COOH->Intermediate Reacts with Reagent 1-Methyl-1H-imidazole- 2-sulfonyl chloride Reagent->Intermediate Base Base Base->Intermediate Facilitates reaction Peptide Dipeptide (R-CO-NH-R') Intermediate->Peptide Nucleophilic attack by Byproduct 1-Methyl-1H-imidazole- 2-sulfonic acid Intermediate->Byproduct Forms AA_NH2 Amino Component (H2N-R') AA_NH2->Peptide

Figure 1: Proposed mechanism of peptide bond formation.

Hypothetical Experimental Protocols

The following protocols are theoretical and would require experimental validation and optimization.

Solution-Phase Dipeptide Synthesis

This protocol outlines a general procedure for the coupling of an N-protected amino acid with an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • This compound

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or Acetonitrile, ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Amine Component: Dissolve the amino acid ester hydrochloride (1.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (1.1 mmol) and stir at room temperature for 10 minutes to neutralize the hydrochloride salt.

  • Activation of Carboxyl Component: In a separate flask, dissolve the N-protected amino acid (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath.

  • Add this compound (1.0 mmol) to the solution of the N-protected amino acid, followed by the dropwise addition of DIPEA (1.0 mmol).

  • Stir the activation mixture at 0 °C for 15-30 minutes.

  • Coupling Reaction: Add the prepared amine component solution to the activation mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel.

Solution-Phase Synthesis Workflow start Start prep_amine Prepare Amine Component (Amino Acid Ester + Base) start->prep_amine prep_acid Prepare Carboxyl Component (N-Protected Amino Acid) start->prep_acid coupling Combine and React (Warm to Room Temperature) prep_amine->coupling activation Activate Carboxyl Component with This compound and Base at 0°C prep_acid->activation activation->coupling workup Aqueous Work-up (Wash with Acid, Base, Brine) coupling->workup purification Purify Crude Product (Column Chromatography) workup->purification end End purification->end

Figure 2: General workflow for solution-phase peptide synthesis.

Data Presentation (Hypothetical)

Experimental validation would be necessary to generate the data for the tables below. These tables are presented as a template for organizing potential experimental results.

Table 1: Hypothetical Yields for Dipeptide Synthesis

EntryN-Protected Amino AcidAmino Acid EsterYield (%)Purity (%)
1Boc-Ala-OHH-Gly-OMeTBDTBD
2Boc-Phe-OHH-Ala-OtBuTBDTBD
3Z-Val-OHH-Leu-OMeTBDTBD
4Fmoc-Ile-OHH-Pro-OMeTBDTBD

TBD: To be determined by experimental work.

Table 2: Hypothetical Racemization Study

EntryCoupling ReactionRacemization (%)
1Boc-Phe-OH + H-Ala-OtBuTBD
2Z-Val-OH + H-Leu-OMeTBD
3Boc-His(Trt)-OH + H-Val-OMeTBD

Racemization to be determined by chiral HPLC analysis of the product or its hydrolysate.

Considerations and Areas for Future Research

  • Optimization of Reaction Conditions: A thorough investigation into the optimal base, solvent, temperature, and reaction time is crucial.

  • Racemization: The potential for racemization, especially with sensitive amino acids, must be carefully evaluated. Additives such as 1-hydroxybenzotriazole (HOBt) or copper(II) chloride, which are known to suppress racemization with other coupling reagents, could be explored.

  • Solid-Phase Peptide Synthesis (SPPS): The applicability of this compound in SPPS needs to be investigated. This would involve adapting the protocol for a solid support and assessing the efficiency of coupling and potential side reactions on the resin.

  • Comparative Studies: A direct comparison with established coupling reagents (e.g., HBTU, HATU, DIC) would be necessary to determine the relative efficiency and advantages of this compound.

  • Byproduct Removal: The solubility and ease of removal of the 1-methyl-1H-imidazole-2-sulfonic acid byproduct should be assessed, as this can impact the purification of the final peptide.

Conclusion

While direct experimental evidence is currently lacking, the chemical properties of this compound suggest its potential as a coupling reagent for peptide synthesis. The proposed mechanism and hypothetical protocols provided in this application note offer a starting point for researchers interested in exploring this compound's utility. Rigorous experimental validation is essential to determine its efficacy, scope, and limitations in this application. Successful development could add a novel and potentially valuable tool to the repertoire of peptide chemists.

Application Notes and Protocols: 1-Methyl-1H-imidazole-2-sulfonyl Chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-methyl-1H-imidazole-2-sulfonyl chloride as a versatile reagent in the synthesis of diverse heterocyclic compounds. The protocols and data presented are intended to guide researchers in developing novel molecular entities with potential therapeutic applications.

Introduction

This compound is a highly reactive building block utilized in organic synthesis for the introduction of the 1-methyl-1H-imidazole-2-sulfonyl moiety. This functional group is of significant interest in medicinal chemistry due to the established biological importance of both imidazole and sulfonamide scaffolds. The imidazole nucleus is a privileged structure found in numerous pharmaceuticals, while the sulfonamide group is a well-known pharmacophore with a broad range of therapeutic activities, including antimicrobial and anticancer effects.[1] The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to a wide array of N-substituted 1-methyl-1H-imidazole-2-sulfonamides, which are valuable compounds for drug discovery and development.

General Reaction Scheme

The primary application of this compound is the synthesis of sulfonamides through its reaction with primary or secondary amines. The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the HCl byproduct.

G reagents This compound + R1R2NH (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-substituted-1-methyl-1H-imidazole-2-sulfonamide + HCl intermediate->product Elimination of HCl

Caption: General reaction mechanism for sulfonamide synthesis.

Applications in the Synthesis of Bioactive Molecules

The 1-methyl-1H-imidazole-2-sulfonamide scaffold is a key component in the design of various therapeutic agents. Notably, derivatives of this class have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases (TK), which are crucial targets in cancer therapy. The EGFR signaling pathway plays a vital role in cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of many cancers.

EGFR Signaling Pathway and Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and abrogating downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor Imidazole-Sulfonamide Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted 1-methyl-1H-imidazole-2-sulfonamides.

Protocol 1: General Procedure for the Synthesis of N-Aryl-1-methyl-1H-imidazole-2-sulfonamides

This protocol is adapted for the synthesis of a range of N-aryl sulfonamides derived from this compound.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexane) for chromatography

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (10 mL) at 0 °C, add a solution of this compound (1.1 eq.) in dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water.[1]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.[1]

workflow start Start dissolve Dissolve amine and base in DCM at 0°C start->dissolve add Add sulfonyl chloride solution dropwise dissolve->add react Stir at room temperature for 1-2 hours add->react workup Workup: - Dilute with DCM - Wash with water & brine - Dry over Na₂SO₄ react->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for N-aryl sulfonamide synthesis.

Data Presentation

The following tables summarize quantitative data for the synthesis of various N-substituted 1-methyl-1H-imidazole-2-sulfonamides.

Table 1: Synthesis of N-Aryl-1-methyl-1H-imidazole-2-sulfonamides

EntryAmineProductYield (%)m.p. (°C)
1AnilineN-phenyl-1-methyl-1H-imidazole-2-sulfonamide8848-49
24-TrifluoromethylanilineN-(4-(trifluoromethyl)phenyl)-1-methyl-1H-imidazole-2-sulfonamide8254-55
33-FluoroanilineN-(3-fluorophenyl)-1-methyl-1H-imidazole-2-sulfonamide80132-134
44-MethoxyanilineN-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-sulfonamide8467-68

Data adapted from a similar synthetic procedure for N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-arylsulfonamides.[1]

Conclusion

This compound is a valuable and reactive reagent for the synthesis of a wide range of heterocyclic compounds, particularly N-substituted sulfonamides. The straightforward reaction conditions and the potential for generating libraries of biologically active molecules make it an important tool for researchers in medicinal chemistry and drug discovery. The protocols and data provided herein serve as a guide for the efficient synthesis and exploration of novel imidazole-based sulfonamides.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Östrogenen mit 1-Methyl-1H-imidazol-2-sulfonylchlorid zur verbesserten Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für die chemische Derivatisierung von Östrogenen und deren Metaboliten unter Verwendung von 1-Methyl-1H-imidazol-2-sulfonylchlorid (MIS) zur signifikanten Verbesserung der Nachweisempfindlichkeit in der Flüssigchromatographie-Massenspektrometrie (LC-MS). Dieses Verfahren ist besonders wertvoll für die Quantifizierung von Östrogenen in niedrigen physiologischen Konzentrationen, wie sie in Serum, Plasma und Urin vorkommen, was für die klinische Diagnostik und die endokrinologische Forschung von entscheidender Bedeutung ist.

Einleitung

Östrogene sind Steroidhormone, die eine zentrale Rolle in einer Vielzahl physiologischer Prozesse spielen. Ihre genaue Quantifizierung ist für die Diagnose und Überwachung verschiedener Erkrankungen, einschließlich bestimmter Krebsarten und Stoffwechselstörungen, unerlässlich. Aufgrund ihrer geringen Konzentrationen und ihrer ineffizienten Ionisierung in der Massenspektrometrie stellt die Analyse von Östrogenen eine analytische Herausforderung dar.

Die Derivatisierung mit 1-Methyl-1H-imidazol-2-sulfonylchlorid (MIS) führt eine Sulfonylgruppe in die phenolische Hydroxylgruppe der Östrogene ein.[1][2] Dies erhöht die Ionisierungseffizienz im Massenspektrometer erheblich und führt zu einer deutlichen Steigerung der Nachweisempfindlichkeit.[2][3][4] Studien haben gezeigt, dass diese Methode die Empfindlichkeit im Vergleich zu anderen Derivatisierungsreagenzien wie Dansylchlorid um das 2- bis 100-fache verbessern kann.[2][3][4]

Quantitative Datenzusammenfassung

Die Derivatisierung mit MIS ermöglicht die Detektion von Östrogenen im unteren Pikogramm-pro-Milliliter-Bereich (pg/mL). Die folgende Tabelle fasst die mit dieser Methode erreichbaren Nachweisgrenzen (LOD) für verschiedene Östrogene zusammen.

AnalytMatrixNachweisgrenze (LOD)Referenz
Östron (E1)Urin1 - 20 pg/mL[1][5]
Östradiol (E2)Urin1 - 20 pg/mL[1][5]
Östrogen-MetaboliteUrin1 - 20 pg/mL[1][5]

Tabelle 1: Nachweisgrenzen für Östrogene nach Derivatisierung mit 1-Methyl-1H-imidazol-2-sulfonylchlorid.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 1-Methyl-1H-imidazol-2-sulfonylchlorid (MIS)

  • Östrogen-Standards (z.B. Östron, Östradiol) und deren stabil-isotopenmarkierte interne Standards

  • Aceton (wasserfrei)

  • Natriumbicarbonat (100 mM wässrige Lösung, pH 9)

  • Ameisensäure

  • Acetonitril (LC-MS-Qualität)

  • Wasser (LC-MS-Qualität)

  • Zentrifugenröhrchen

  • Heizblock oder Wasserbad

  • Stickstoff-Evaporator

  • UHPLC-HRMS- oder LC-MS/MS-System

Probenvorbereitung (Beispiel für Urinproben)
  • Enzymatische Hydrolyse: Um konjugierte Östrogene zu erfassen, wird die Urinprobe zunächst einer enzymatischen Hydrolyse unterzogen, um die Glucuronid- und Sulfatkonjugate zu spalten.

  • Festphasenextraktion (SPE): Die hydrolysierte Probe wird mittels SPE aufgereinigt, um Matrixinterferenzen zu entfernen und die Analyten anzureichern.

  • Elution und Trocknung: Die Östrogene werden von der SPE-Säule eluiert und das Eluat unter einem sanften Stickstoffstrom bei erhöhter Temperatur (z.B. 40-60 °C) zur Trockne eingedampft.

Derivatisierungsprotokoll
  • Reagenzien vorbereiten: Stellen Sie eine frische Lösung von 1-Methyl-1H-imidazol-2-sulfonylchlorid in wasserfreiem Aceton (z.B. 3 mg/mL) her.[2]

  • Rekonstitution: Lösen Sie den getrockneten Probenextrakt oder die Östrogen-Standards in 75 µL 100 mM wässriger Natriumbicarbonatlösung (pH 9).[2]

  • Derivatisierungsreaktion: Geben Sie 75 µL der MIS-Lösung in Aceton zu der rekonstituierten Probe.[2]

  • Inkubation: Verschließen Sie das Reaktionsgefäß und inkubieren Sie die Mischung für 15 Minuten bei 65 °C in einem Heizblock oder Wasserbad.[2]

  • Abkühlen: Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen.

  • Überführung: Überführen Sie die derivatisierte Probe in ein HPLC-Fläschchen für die anschließende LC-MS-Analyse. Eine weitere Aufreinigung ist in der Regel nicht erforderlich.[6]

LC-MS-Analyse
  • Säule: Eine C18-Pentafluorophenyl (PFP)-Säule wird für eine gute Trennung der strukturverwandten Östrogen-Metaboliten empfohlen.[1][5]

  • Mobile Phase: Ein Gradient aus Wasser und Acetonitril, jeweils mit einem geringen Zusatz an Ameisensäure (z.B. 0,1%), ist für die Elution geeignet.

  • Flussrate: Typischerweise wird eine Flussrate von 500 µL/min verwendet.[2]

  • Gradientenelution: Ein optimierter Gradient, der von einem höheren wässrigen Anteil zu einem höheren organischen Anteil übergeht, wird zur Trennung der Derivate eingesetzt. Ein typischer Lauf dauert etwa 20-30 Minuten.[1][2]

  • Massenspektrometrie: Die Detektion erfolgt im positiven Elektrospray-Ionisierungsmodus (ESI+). Die Quantifizierung wird mittels Selected Ion Monitoring (SIM) oder Multiple Reaction Monitoring (MRM) durchgeführt.

Visualisierungen

Derivatization_Workflow Experimenteller Arbeitsablauf der Östrogen-Derivatisierung cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Urinprobe Urinprobe Hydrolyse Hydrolyse Urinprobe->Hydrolyse Aufreinigung SPE SPE Hydrolyse->SPE Aufreinigung Elution Elution SPE->Elution Trocknung Trocknung Elution->Trocknung Rekonstitution Rekonstitution Trocknung->Rekonstitution + NaHCO3 MIS-Zugabe MIS-Zugabe Rekonstitution->MIS-Zugabe + MIS in Aceton Inkubation Inkubation MIS-Zugabe->Inkubation 65°C, 15 min LC-MS/MS Analyse LC-MS/MS Analyse Inkubation->LC-MS/MS Analyse

Abbildung 1: Schematische Darstellung des Arbeitsablaufs von der Probenvorbereitung bis zur LC-MS-Analyse.

Improvement_Logic Logische Beziehung der verbesserten Detektion Oestrogen Östrogen (phenolische OH-Gruppe) Derivat Sulfonyl-Derivat Oestrogen->Derivat + MIS MIS 1-Methyl-1H-imidazol- 2-sulfonylchlorid (MIS) Ionisation Gesteigerte Ionisierungseffizienz (ESI+) Derivat->Ionisation Signal Höheres Signal-Rausch-Verhältnis Ionisation->Signal Detektion Verbesserte Nachweisempfindlichkeit Signal->Detektion

Abbildung 2: Logisches Diagramm, das den Mechanismus der verbesserten Detektion durch MIS-Derivatisierung veranschaulicht.

References

Application Notes and Protocols for the Preparation of Sulfonate Esters from Alcohols and 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a general procedure for the synthesis of sulfonate esters from alcohols utilizing 1-Methyl-1H-imidazole-2-sulfonyl chloride. Sulfonate esters are crucial intermediates in organic synthesis, primarily due to their excellent leaving group properties in nucleophilic substitution and elimination reactions. The protocol detailed below is a representative method based on established principles of organic chemistry for the sulfonylation of alcohols. As no specific literature protocol for this exact transformation could be located, this guide is intended to serve as a starting point for reaction development and optimization.

Introduction

The conversion of alcohols to sulfonate esters is a fundamental transformation in organic chemistry. This process "activates" the hydroxyl group, which is a poor leaving group, by transforming it into a sulfonate moiety, which is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] The general reaction involves the treatment of an alcohol with a sulfonyl chloride in the presence of a base.[1] The base serves to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant displacement of the chloride ion. A base is required to quench the HCl produced.

cluster_reactants Reactants cluster_products Products R_OH R-OH (Alcohol) SulfonateEster R-O-SO2-1-methylimidazole (Sulfonate Ester) R_OH->SulfonateEster SulfonylChloride 1-Methyl-1H-imidazole- 2-sulfonyl chloride SulfonylChloride->SulfonateEster Base Base (e.g., Pyridine, Triethylamine) BaseHCl Base·HCl Base->BaseHCl Start Start: Dissolve Alcohol in Anhydrous Solvent AddBase Add Anhydrous Base and Cool to 0 °C Start->AddBase AddSulfonylChloride Add this compound Solution AddBase->AddSulfonylChloride Reaction Stir at 0 °C to Room Temperature (Monitor by TLC/LC-MS) AddSulfonylChloride->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Drying Dry Organic Layer and Concentrate Workup->Drying Purification Purify by Column Chromatography Drying->Purification End End: Isolated Sulfonate Ester Purification->End

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 1-Methyl-1H-imidazole-2-sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a highly reactive building block used in organic synthesis. Its principal application is to introduce the 1-methylimidazole-2-sulfonyl moiety into various molecules.[1] This is primarily achieved through its reaction with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] The imidazole core is a significant pharmacophore, and its incorporation can influence a molecule's biological activity, solubility, and other physicochemical properties.[1]

Q2: What are the recommended storage and handling conditions for this reagent?

A2: this compound is a moisture-sensitive and corrosive solid. It should be stored in a tightly sealed container in a cool, dry place, with a recommended storage temperature of 2-8°C.[2] Due to its hazardous nature, causing severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during handling.[3] All manipulations should be performed in a well-ventilated fume hood.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: The progress of reactions can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A common method involves spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material (the limiting reagent) and the appearance of the product spot indicate the reaction's progression.

Q4: What are the typical byproducts in the reaction of this compound with amines?

A4: The primary byproduct is hydrochloric acid (HCl), which is generated during the formation of the sulfonamide.[1] This is typically neutralized by the addition of a non-nucleophilic base, such as triethylamine or pyridine.[1] If the amine nucleophile is used in excess, unreacted amine will also be present in the final mixture. In some cases, double sulfonylation of a primary amine might occur, though this is generally less common.

Troubleshooting Guides

Below are common issues encountered when using this compound, along with their possible causes and suggested solutions.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposition of the sulfonyl chloride: The reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.1. Ensure the reaction is carried out under anhydrous conditions (e.g., using dry solvents and an inert atmosphere like nitrogen or argon). Use a fresh bottle of the sulfonyl chloride or one that has been properly stored.
2. Inactive nucleophile: The amine or alcohol may be of poor quality or sterically hindered.2. Use a fresh, high-purity nucleophile. For sterically hindered nucleophiles, consider increasing the reaction temperature or using a more potent catalyst.
3. Insufficient base: Inadequate neutralization of the HCl byproduct can protonate the amine nucleophile, rendering it unreactive.3. Use at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine). For amine salts, use an additional equivalent of base.
Formation of Multiple Byproducts 1. Side reactions of the imidazole ring: The imidazole ring itself can undergo reactions under certain conditions.1. Employ milder reaction conditions (e.g., lower temperature). If necessary, consider protecting other reactive functional groups on your nucleophile.
2. Over-sulfonylation of primary amines: A primary amine may react twice with the sulfonyl chloride.2. Control the stoichiometry carefully, using the amine as the limiting reagent or adding the sulfonyl chloride slowly to the amine solution.
Difficulty in Product Purification 1. Product is highly polar: The presence of the imidazole and sulfonamide functionalities can make the product very polar, leading to streaking on silica gel chromatography.1. Add a small amount of a basic modifier like triethylamine (0.5-1%) or a polar solvent like methanol to the eluent system during column chromatography.
2. Product co-elutes with byproducts: The polarity of the product and byproducts may be very similar.2. Consider alternative purification methods such as recrystallization, preparative HPLC, or converting the product to a salt to alter its solubility and facilitate purification.

Experimental Protocols & Data

General Protocol for Sulfonamide Synthesis

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Summary of Reaction Conditions
Parameter Reaction with Amines (Sulfonamides) Reaction with Alcohols (Sulfonate Esters)
Stoichiometry (Sulfonyl Chloride:Nucleophile:Base) 1.1 : 1.0 : 1.21.1 : 1.0 : 1.2
Typical Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileDichloromethane (DCM), Pyridine
Typical Bases Triethylamine, Pyridine, Diisopropylethylamine (DIPEA)Triethylamine, Pyridine
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 16 hours2 - 16 hours
Work-up Aqueous wash (e.g., NaHCO3), extraction, drying, and concentrationAqueous wash, extraction, drying, and concentration
Purification Column chromatography, RecrystallizationColumn chromatography

Visualizations

Reaction Mechanism: Sulfonamide Formation

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Tetrahedral Intermediate Formation cluster_step3 Step 3: Elimination of Chloride cluster_step4 Step 4: Deprotonation reagents This compound + Amine (R-NH2) A This compound S=O(=O)Cl reagents->A B Amine R-NH2 reagents->B A:f1->B:f1 Nucleophilic attack C Tetrahedral Intermediate D Protonated Sulfonamide C->D Collapse of intermediate E Chloride Ion (Cl-) F Sulfonamide Product D->F Base (e.g., Et3N) G Protonated Base (e.g., Et3N-H+)

Caption: Mechanism of sulfonamide formation.

Experimental Workflow

G start Start dissolve Dissolve Amine and Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add Add Sulfonyl Chloride Solution Dropwise cool->add react Stir at Room Temperature (Monitor by TLC/LC-MS) add->react quench Quench Reaction (e.g., with NaHCO3 soln) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End purify->end

Caption: General experimental workflow for sulfonamide synthesis.

References

Common side reactions of 1-Methyl-1H-imidazole-2-sulfonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Methyl-1H-imidazole-2-sulfonyl chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a reactive organic compound used as a building block in chemical synthesis. Its sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, making it a valuable reagent for introducing the 1-methylimidazole-2-sulfonyl moiety into various molecules. This is particularly useful in the development of new pharmaceutical compounds.

Q2: What are the main synthesis routes for this compound?

A2: There are two primary methods for synthesizing this compound:

  • Direct chlorosulfonation of 1-methylimidazole: This method involves reacting 1-methylimidazole with a chlorosulfonating agent. However, this route is prone to the formation of ionic liquid side products.[1][2]

  • Oxidation of 1-methyl-1H-imidazole-2-thiol: This is often a more controlled approach where the corresponding thiol is oxidized to the sulfonyl chloride. This method can also produce side products but may offer better regioselectivity.[1]

Q3: What are the key safety precautions for handling this compound?

A3: Like other sulfonyl chlorides, this compound is reactive and moisture-sensitive.[3] It is crucial to handle it in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound.

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Side Reactions During Synthesis: The chosen synthetic route may be favoring the formation of side products.

  • Hydrolysis of the Sulfonyl Chloride: The compound is sensitive to moisture, which can lead to its decomposition into the corresponding sulfonic acid.

  • Incorrect Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents are critical.

Solutions:

Possible Cause Recommended Action Expected Outcome
Side Reactions in Direct Chlorosulfonation Consider switching to the oxidation of 1-methyl-1H-imidazole-2-thiol. If direct chlorosulfonation is necessary, carefully control the reaction temperature and use a non-polar solvent to minimize ionic liquid formation.Increased yield of the desired sulfonyl chloride.
Side Reactions in Thiol Oxidation Optimize the oxidizing agent and reaction conditions. A two-step process (oxidation to the sulfonic acid followed by chlorination) may provide better control.Minimized formation of disulfide or over-oxidized products.
Hydrolysis Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.Preservation of the sulfonyl chloride and improved yield.
Incorrect Reaction Conditions Perform small-scale optimization experiments to determine the ideal temperature, time, and reagent ratios for your specific reaction.Enhanced reaction efficiency and product yield.
Issue 2: Presence of Impurities in the Final Product

Possible Impurities and Their Origin:

Impurity Likely Origin Identification Method
1-Methylimidazolium chlorosulfate Side product of direct chlorosulfonation of 1-methylimidazole.NMR spectroscopy will show characteristic shifts for the imidazolium proton.
1-Methylimidazole-2-sulfonic acid Hydrolysis of the sulfonyl chloride or incomplete chlorination of the sulfonic acid precursor.Can be detected by LC-MS or by derivatization followed by GC-MS.
2,2′-Disulfanediylbis(1-methylimidazole) hydrochlorite Side product from the oxidation of 1-methyl-1H-imidazole-2-thiol.[1]Mass spectrometry will show a peak corresponding to the disulfide dimer.

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable anhydrous solvent can remove many impurities.

  • Chromatography: Flash column chromatography using an inert solid phase (e.g., silica gel) and anhydrous eluents can be effective for separating the desired product from side products.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 1-Methyl-1H-imidazole-2-thiol (Generalized)

This protocol is a general guideline and may require optimization.

  • Preparation: All glassware must be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-imidazole-2-thiol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Oxidation: Cool the solution to the desired temperature (e.g., 0 °C). Slowly add a solution of the oxidizing agent (e.g., N-chlorosuccinimide in an appropriate solvent) via the dropping funnel.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Once the reaction is complete, quench any remaining oxidizing agent. Wash the organic layer with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Direct Chlorosulfonation cluster_1 Thiol Oxidation 1-Methylimidazole 1-Methylimidazole Desired Product 1-Methyl-1H-imidazole- 2-sulfonyl chloride 1-Methylimidazole->Desired Product Chlorosulfonic Acid Ionic Liquid Side Product Ionic Liquid Side Product 1-Methylimidazole->Ionic Liquid Side Product Side Reaction 1-Methyl-1H-imidazole-2-thiol 1-Methyl-1H-imidazole-2-thiol 1-Methyl-1H-imidazole-2-thiol->Desired Product Oxidizing Agent Sulfonic Acid Sulfonic Acid 1-Methyl-1H-imidazole-2-thiol->Sulfonic Acid Partial Oxidation Disulfide Side Product Disulfide Side Product 1-Methyl-1H-imidazole-2-thiol->Disulfide Side Product Side Reaction Sulfonic Acid->Desired Product Chlorinating Agent

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_synthesis Which synthesis route was used? start->check_synthesis direct Direct Chlorosulfonation check_synthesis->direct Direct thiol Thiol Oxidation check_synthesis->thiol Thiol ionic_liquid Consider switching to thiol oxidation or optimize conditions. direct->ionic_liquid thiol_side_reactions Optimize oxidant/conditions or use a two-step process. thiol->thiol_side_reactions check_moisture Was the reaction run under anhydrous conditions? hydrolysis Redo with dry glassware and anhydrous solvents. check_moisture->hydrolysis No success Improved Yield and Purity check_moisture->success Yes ionic_liquid->check_moisture hydrolysis->success thiol_side_reactions->check_moisture

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Products from Reactions with 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 1-Methyl-1H-imidazole-2-sulfonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is a complex mess with multiple spots on the TLC. What are the likely impurities?

A1: Reactions with this compound can present several common impurities. Identifying these is the first step towards a successful purification strategy.

  • Unreacted Starting Materials: This includes the amine, alcohol, or other nucleophile used, as well as unreacted this compound.

  • Hydrolysis Product: The primary byproduct is often 1-methylimidazole-2-sulfonic acid, formed from the hydrolysis of the sulfonyl chloride by residual water in the reaction.[1] This impurity is highly polar and can often be removed with an aqueous wash.

  • Side Products from Synthesis of the Sulfonyl Chloride: The quality of the starting sulfonyl chloride is crucial. Impurities from its synthesis, such as 1-methyl-1H-imidazole-2-thiol or related oxidized species, may be present.[1]

  • Formation of Salts: The reaction generates HCl, which will form a salt with any basic nitrogen atoms present in your product or starting materials (e.g., the amine starting material or the imidazole ring of the product). An aqueous basic wash (e.g., with sodium bicarbonate solution) is typically used to neutralize and remove these salts.

  • Over-sulfonylation: In the case of primary amines, it is possible to form a di-sulfonylated product. This can be minimized by controlling the stoichiometry and reaction temperature.

Q2: I have a low yield of my desired sulfonamide product. What could be the cause and how can I improve it?

A2: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Moisture in the Reaction: this compound is sensitive to moisture, leading to its decomposition into the corresponding sulfonic acid.[1] Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure all the limiting reagent has been consumed. If the reaction has stalled, you might consider extending the reaction time or gently heating the mixture if the reactants are stable at higher temperatures.

  • Sub-optimal Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the amine or alcohol relative to the sulfonyl chloride can sometimes drive the reaction to completion.

  • Base Strength: The choice and amount of base used to scavenge the HCl byproduct are important. Tertiary amines like triethylamine or pyridine are commonly used. Insufficient base can lead to the protonation of your nucleophile, rendering it unreactive.

Q3: What are the recommended general purification strategies for products derived from this compound?

A3: The purification strategy will depend on the properties of your specific product. Here are the most common approaches:

  • Aqueous Workup: This is a crucial first step to remove water-soluble impurities.

    • An acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials like amines.

    • A basic wash (e.g., saturated sodium bicarbonate solution) will remove the sulfonic acid byproduct and neutralize any amine hydrochlorides.

    • A brine wash (saturated NaCl solution) helps to remove residual water from the organic layer.

  • Crystallization: This is often the most effective method for obtaining highly pure solid products. The choice of solvent is critical. A good starting point is to screen solvents of varying polarities. Common solvent systems for sulfonamides include ethanol, methanol, ethyl acetate, and mixtures with hexanes or heptanes.[1]

  • Silica Gel Column Chromatography: This is a versatile technique for separating compounds with different polarities. The polarity of the eluent can be adjusted to achieve optimal separation. A typical starting point for sulfonamides is a gradient of ethyl acetate in hexanes.

Q4: My product seems to be streaking on the silica TLC plate. What can I do?

A4: Streaking on TLC plates, which can also translate to poor separation in column chromatography, is often due to the interaction of the basic imidazole ring with the acidic silica gel. To mitigate this:

  • Add a small amount of a basic modifier to your eluent. For example, adding 0.5-1% triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica gel and lead to sharper spots and better separation.

  • Use a different stationary phase. If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.

Data Presentation

Table 1: Common Impurities and Removal Strategies

Impurity/Side ProductStructureCommon Removal Method
1-Methylimidazole-2-sulfonic acid1-methyl-1H-imidazole-2-SO₃HAqueous basic wash (e.g., NaHCO₃ solution)
Unreacted Amine/AlcoholR-NH₂ / R-OHAqueous acidic wash (for amines) or water wash (for alcohols)
Amine Hydrochloride SaltR-NH₃⁺Cl⁻Aqueous basic wash
Di-sulfonylated AmineR-N(SO₂-imidazole-CH₃)₂Column chromatography

Table 2: Starting Points for Purification Method Development

Purification MethodKey ParametersStarting Recommendation
Crystallization Solvent SystemScreen polar solvents (Ethanol, Isopropanol) and less polar solvents (Ethyl Acetate, Dichloromethane), and their mixtures with anti-solvents like Hexanes or Heptanes.
Silica Gel Chromatography Mobile PhaseStart with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% Ethyl Acetate). If streaking occurs, add 0.5% Triethylamine.
Aqueous Workup pH of WashesUse dilute HCl (e.g., 1M) for acidic wash and saturated NaHCO₃ for basic wash.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If a solid precipitate (likely an amine hydrochloride salt) is present, add water to dissolve it.

  • Transfer the mixture to a separatory funnel.

  • If your product is soluble in a water-immiscible organic solvent, extract the aqueous layer with a suitable solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 1 M HCl (if unreacted amine is present).

    • Saturated aqueous NaHCO₃ solution (to remove sulfonic acid and neutralize salts).

    • Brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow Purification Workflow for Products of this compound Reactions reaction_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup (Acidic/Basic Washes) reaction_mixture->aqueous_workup extraction Extraction with Organic Solvent aqueous_workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product solid_check Is the crude product a solid? crude_product->solid_check crystallization Attempt Crystallization solid_check->crystallization Yes column_chromatography Silica Gel Column Chromatography solid_check->column_chromatography No / Oily pure_solid Pure Crystalline Product crystallization->pure_solid Successful filtrate_check Is the filtrate pure? crystallization->filtrate_check Unsuccessful pure_oil Pure Product (Oil or Solid) column_chromatography->pure_oil filtrate_check->pure_solid Yes filtrate_check->column_chromatography No

Caption: A decision-making workflow for the purification of reaction products.

This guide provides a starting point for the purification of compounds synthesized using this compound. The optimal conditions for your specific product may require some method development and optimization.

References

Troubleshooting low yield in sulfonamide synthesis with 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methyl-1H-imidazole-2-sulfonyl chloride in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive heterocyclic sulfonyl chloride. Its main use is as a building block in organic synthesis, particularly for the preparation of sulfonamides. The resulting 1-methyl-imidazole-2-sulfonamide moiety is of interest in medicinal chemistry due to the prevalence of the imidazole ring in biologically active molecules.[1]

Q2: What is the general reaction mechanism for sulfonamide synthesis using this reagent?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable sulfonamide. A base is typically used to neutralize the hydrochloric acid byproduct.[1]

Q3: My sulfonamide synthesis with this compound is resulting in a low yield. What are the most common initial checks I should perform?

When encountering low yields, a systematic check of your reagents and reaction conditions is crucial. Key areas to investigate include:

  • Reagent Purity: Ensure the amine is pure and dry, as amines can absorb atmospheric CO2. The this compound is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[2] It is often best to use a freshly opened bottle or to purify the sulfonyl chloride before use.

  • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[2]

  • Reaction Temperature: The reaction is often initiated at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be necessary; however, excessive heat can promote side reactions.[2]

  • Stoichiometry: A common starting point is a 1:1 to 1:1.05 molar ratio of the amine to the sulfonyl chloride, with 1.1 to 1.5 equivalents of a non-nucleophilic base.[2]

Troubleshooting Guides

Problem 1: Low to No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting materials.

  • The isolated yield of the desired sulfonamide is significantly lower than expected.

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Poor Quality of this compound Use a fresh bottle of the reagent. If the quality is suspect, consider synthesizing it fresh from 1-methyl-1H-imidazole-2-thiol.[1] Store the reagent under an inert atmosphere and in a desiccator.
Presence of Water Ensure all glassware is oven-dried before use. Use anhydrous solvents. Conduct the reaction under a nitrogen or argon atmosphere.
Suboptimal Reaction Temperature If the reaction is slow at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor for the formation of byproducts at higher temperatures. For highly reactive amines, maintaining a low temperature (0 °C) may be necessary to prevent side reactions.
Steric Hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate may be slow. Increase the reaction time and/or temperature. In some cases, a different synthetic route may be necessary.
Incorrect Base Use a non-nucleophilic base like triethylamine or pyridine to avoid competition with the primary amine. Ensure the base is pure and dry.
Problem 2: Presence of Significant Byproducts

Symptoms:

  • TLC or LC-MS analysis shows multiple spots in addition to the starting materials and the desired product.

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
1-Methyl-1H-imidazole-2-sulfonic acid Hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture.Rigorously exclude moisture by using anhydrous solvents and an inert atmosphere.
Di-sulfonated Amine Reaction of a second molecule of the sulfonyl chloride with the initially formed monosulfonamide (if the amine is primary).Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride. Monitor the reaction closely and stop it once the starting amine is consumed.[2]
Polymerization/Degradation Products The imidazole ring can be susceptible to side reactions under harsh conditions.Avoid excessively high temperatures and prolonged reaction times.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of the sulfonamide synthesis. This data is hypothetical and intended to serve as a guide for reaction optimization.

Table 1: Effect of Amine Nucleophilicity on Sulfonamide Yield

AminepKa of Conjugate AcidExpected ReactivityIllustrative Yield (%)
Benzylamine9.33High85-95
Aniline4.63Moderate60-75
4-Nitroaniline1.0Low< 20
Morpholine8.33High80-90

Table 2: Influence of Solvent on Sulfonamide Yield

SolventDielectric ConstantGeneral ObservationIllustrative Yield (%)
Dichloromethane (DCM)9.1Good solubility for many reactants, non-protic.80-90
Acetonitrile (MeCN)37.5Polar aprotic, can promote SN2 reactions.75-85
Tetrahydrofuran (THF)7.6Less polar aprotic, good for initial dissolution.70-80
Pyridine12.4Can act as both solvent and base.65-75

Table 3: Impact of Base on Sulfonamide Yield

BasepKa of Conjugate AcidTypeIllustrative Yield (%)
Triethylamine (TEA)10.75Tertiary Amine (Non-nucleophilic)85-95
Pyridine5.25Aromatic Amine (Weakly Nucleophilic)70-85
Diisopropylethylamine (DIPEA)11.0Hindered Tertiary Amine80-90
Potassium Carbonate (K2CO3)10.33 (pKa of HCO3-)Inorganic Base (Heterogeneous)60-70

Experimental Protocols

Detailed Methodology for the Synthesis of N-Benzyl-1-methyl-1H-imidazole-2-sulfonamide

  • Reagent Preparation:

    • Ensure all glassware is oven-dried (120 °C) for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous dichloromethane (DCM) as the solvent.

    • Use freshly distilled triethylamine.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 mmol, 107 mg, 0.109 mL).

    • Dissolve the benzylamine in 10 mL of anhydrous DCM.

    • Add triethylamine (1.2 mmol, 121 mg, 0.167 mL) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate, dry vial, dissolve this compound (1.05 mmol, 190 mg) in 5 mL of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with 1M HCl (1 x 15 mL), followed by saturated aqueous sodium bicarbonate solution (1 x 15 mL), and finally with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-1-methyl-1H-imidazole-2-sulfonamide.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Sulfonamide Yield reagent_check Check Reagent Quality (Amine, Sulfonyl Chloride, Solvent, Base) start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok Pure & Dry reagent_bad Reagents Impure/Wet reagent_check->reagent_bad Impure/Wet condition_check Verify Reaction Conditions (Temperature, Time, Stoichiometry) reagent_ok->condition_check purify_reagents Purify/Dry Reagents Use Anhydrous Solvent reagent_bad->purify_reagents purify_reagents->reagent_check conditions_ok Conditions OK condition_check->conditions_ok Optimal conditions_bad Conditions Suboptimal condition_check->conditions_bad Suboptimal side_reaction_check Analyze for Side Reactions (TLC, LC-MS) conditions_ok->side_reaction_check optimize_conditions Optimize Temperature, Time, or Stoichiometry conditions_bad->optimize_conditions optimize_conditions->condition_check hydrolysis Hydrolysis Product (Sulfonic Acid) side_reaction_check->hydrolysis Polar Spot disulfonylation Di-sulfonylation Product side_reaction_check->disulfonylation Less Polar Spot end_good Improved Yield side_reaction_check->end_good No Major Side Products improve_anhydrous Improve Anhydrous Technique hydrolysis->improve_anhydrous adjust_stoichiometry Adjust Amine:Sulfonyl Chloride Ratio disulfonylation->adjust_stoichiometry improve_anhydrous->reagent_check adjust_stoichiometry->condition_check

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Reaction_Workflow prep 1. Reagent & Glassware Preparation (Anhydrous Conditions) setup 2. Reaction Setup (Dissolve Amine & Base in Solvent at 0 °C) prep->setup addition 3. Dropwise Addition of This compound setup->addition reaction 4. Reaction (Warm to RT, Monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Sulfonamide purification->product

Caption: Experimental workflow for sulfonamide synthesis.

References

Hydrolysis of 1-Methyl-1H-imidazole-2-sulfonyl chloride and its impact on reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of 1-Methyl-1H-imidazole-2-sulfonyl chloride in experimental settings.

Understanding the Challenge: Hydrolysis of this compound

This compound is a highly reactive reagent, valued for its ability to introduce the 1-methylimidazole-2-sulfonyl moiety into molecules, most commonly through the formation of sulfonamides.[1][2] However, its high reactivity also makes it susceptible to hydrolysis, where it reacts with water to form the corresponding sulfonic acid. This hydrolysis is often the primary cause of low yields and reaction failures, as the resulting sulfonic acid is unreactive under typical sulfonamide formation conditions.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Possible CauseSuggested Solution
Hydrolysis of this compound Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of Amine Reactant Use a high-purity amine. If the amine is a salt (e.g., hydrochloride), ensure complete neutralization with a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) prior to the addition of the sulfonyl chloride.
Sub-optimal Reaction Temperature Many reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required, but this should be done cautiously as it can also accelerate hydrolysis.
Incorrect Stoichiometry Typically, a slight excess of the amine (1.1-1.2 equivalents) and a base (1.5-2.0 equivalents) relative to the sulfonyl chloride is used. Optimize the stoichiometry for your specific substrates.
Steric Hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or the use of a less hindered base.

Issue 2: Formation of Multiple Unidentified Byproducts

Possible CauseSuggested Solution
Side Reactions of the Imidazole Ring The imidazole ring itself can undergo side reactions under certain conditions. Ensure the reaction conditions are not overly harsh (e.g., excessively high temperatures or strongly acidic/basic conditions not required for the primary reaction).
Reaction with Bidentate Nucleophiles If your amine contains other nucleophilic groups (e.g., hydroxyl, thiol), competitive reactions can occur. Consider using protecting groups for these functionalities.
Formation of Bis-sulfonamide With primary amines, the formation of a bis-sulfonated product is a possibility, especially if the stoichiometry is not carefully controlled. Use of an excess of the amine can help to minimize this.

Issue 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Presence of Sulfonic Acid Byproduct | The sulfonic acid formed from hydrolysis can complicate purification. An aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the work-up can help remove the acidic byproduct. | | Excess Base | Residual amine base can often be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl), provided the product is stable to acid. | | Product Streaking on Silica Gel Chromatography | The basic nature of the imidazole moiety in the product can lead to streaking on silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can often resolve this issue. |

Frequently Asked Questions (FAQs)

Q1: How can I assess the quality of my this compound?

A1: The compound should be a white to off-white solid. Significant discoloration (yellow or brown) may indicate decomposition. If in doubt, a quick ¹H NMR can be used to check for the presence of the corresponding sulfonic acid or other impurities. The melting point can also be a useful indicator of purity.

Q2: What is the optimal solvent for reactions with this compound?

A2: Anhydrous aprotic solvents are generally preferred to minimize hydrolysis. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The choice of solvent can also depend on the solubility of your amine reactant.

Q3: What is the role of the base in the reaction?

A3: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Q4: Can I use an inorganic base instead of an organic base?

A4: While inorganic bases like potassium carbonate can be used, they are often less soluble in organic solvents, which can lead to slower reaction rates. The choice of base should be made based on the specific reaction conditions and substrates.

Q5: How does the imidazole ring affect the reactivity of the sulfonyl chloride?

A5: The electron-rich nature of the imidazole ring can influence the electrophilicity of the sulfonyl chloride group. The nitrogen atoms in the imidazole ring can also act as a proton sink or participate in intermolecular interactions, potentially affecting the reaction pathway.

Data Presentation

While specific kinetic data for the hydrolysis of this compound is not extensively published, the following table provides illustrative data on the stability of related heteroaromatic sulfonyl chlorides to highlight the importance of reaction conditions. This data should be used for comparative purposes only.

Table 1: Illustrative Stability of Heteroaromatic Sulfonyl Chlorides in Solution

CompoundSolventTemperature (°C)ObservationReference
Pyridine-2-sulfonyl chlorideTHF-d825Significant decomposition observed after 24 hours.[4]
Pyridine-3-sulfonyl chlorideTHF-d825Stable for several days.[4]
Thiophene-2-sulfonyl chlorideAcetone-d625Slow decomposition over several days.[4]
Furan-2-sulfonyl chlorideAcetone-d625Rapid decomposition.[4]

Note: This table is for illustrative purposes to demonstrate the varying stability of heteroaromatic sulfonyl chlorides. The stability of this compound may differ.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides using this compound

This protocol provides a general guideline. Optimization of reactant stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.1 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). If the product streaks, consider adding 0.5-1% triethylamine to the eluent.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products reagent 1-Methyl-1H-imidazole- 2-sulfonyl chloride product 1-Methyl-1H-imidazole- 2-sulfonic acid reagent->product Hydrolysis water H₂O hcl HCl Sulfonamide_Synthesis_Workflow start Start add_amine_base 1. Dissolve amine and base in anhydrous solvent start->add_amine_base cool 2. Cool to 0 °C add_amine_base->cool add_sulfonyl_chloride 3. Add 1-Methyl-1H-imidazole- 2-sulfonyl chloride solution cool->add_sulfonyl_chloride react 4. Stir at room temperature add_sulfonyl_chloride->react workup 5. Aqueous workup react->workup purify 6. Purify by chromatography workup->purify end End purify->end Troubleshooting_Tree start Low Sulfonamide Yield check_hydrolysis Check for Hydrolysis? (Wet reagents/solvents) start->check_hydrolysis hydrolysis_yes Use anhydrous conditions. Dry all reagents and solvents. check_hydrolysis->hydrolysis_yes Yes check_reagents Check Reagent Quality? (Amine purity, base activity) check_hydrolysis->check_reagents No reagents_no Optimize reaction conditions (temperature, time, stoichiometry). check_reagents->reagents_no Good reagents_yes Purify or use fresh reagents. check_reagents->reagents_yes Poor

References

How to monitor the progress of a reaction involving 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively monitoring reactions utilizing 1-Methyl-1H-imidazole-2-sulfonyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a reaction with this compound?

A1: The progress of reactions involving this compound, typically the formation of sulfonamides from amines, can be monitored using several standard analytical techniques.[1][2] The most common methods are Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product and can be used to determine reaction completion by analyzing aliquots.[6][7][8]

Q2: How do I perform Thin-Layer Chromatography (TLC) analysis for this reaction?

A2: TLC is a quick and effective way to visualize the consumption of starting materials and the formation of products.[4][9] A typical procedure involves spotting the starting amine, the reaction mixture, and a "co-spot" (a mix of the starting material and reaction mixture) on a silica gel plate.[5] The plate is then developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

Q3: My TLC spots are streaking. What is the cause and how can I fix it?

A3: Streaking on a TLC plate is a common issue when analyzing basic compounds, such as amines or imidazoles, on standard silica gel, which is acidic.[10][11] This strong interaction prevents the compound from moving smoothly with the solvent front. To resolve this, you can add a small amount of a basic modifier, like triethylamine (0.5-1%) or a few drops of ammonia in methanol, to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.

Q4: How can I use High-Performance Liquid Chromatography (HPLC) for quantitative analysis?

A4: HPLC is an excellent method for quantitatively monitoring the reaction by measuring the concentration of reactants and products over time.[3][12] A reverse-phase HPLC method with a C18 column is often suitable.[3] The mobile phase typically consists of a mixture of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[3] By injecting aliquots of your reaction mixture at different time points, you can track the decrease in the peak area of the starting material and the increase in the peak area of the product, allowing you to calculate the reaction conversion. Derivatization may be used to enhance the detection of sulfonyl chlorides or amines if they lack a strong UV chromophore.[1][13][14]

Q5: What should I look for in the ¹H NMR and ¹³C NMR spectra to confirm sulfonamide product formation?

A5: When this compound reacts with a primary or secondary amine, a stable sulfonamide is formed.[2] In the ¹H NMR spectrum of the product, you should look for the disappearance of the amine N-H proton (if it was a primary amine) and the appearance of a new sulfonamide N-H proton signal, which typically appears as a singlet between 8 and 11 ppm.[8] In the ¹³C NMR spectrum, carbons attached to the sulfonamide group may exhibit a downfield shift due to the electron-withdrawing nature of this group.[15] Comparing the spectra of the starting materials and the final product provides definitive confirmation of the transformation.

Q6: My reaction is sluggish or has stalled. What are the potential causes and solutions?

A6: Several factors can cause a reaction to stall:

  • Reagent Purity: Ensure the this compound and the amine are pure and dry. Sulfonyl chlorides are sensitive to moisture and can hydrolyze, rendering them inactive.[16]

  • Base: Many sulfonamide formations require a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl generated during the reaction. Ensure an adequate amount of base is present.

  • Temperature: Some reactions may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.

  • Solvent: The reaction should be conducted in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) that dissolves both reactants.

Q7: What are common side reactions, and how can I minimize them?

A7: The primary side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which occurs in the presence of water.[16] To minimize this, all glassware should be thoroughly dried, and anhydrous solvents must be used. Another potential issue is the formation of undesired byproducts if the amine nucleophile has multiple reactive sites. In such cases, protecting group strategies may be necessary.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a TLC chamber with a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Add a piece of filter paper to saturate the chamber atmosphere.

  • Spotting: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).

  • Using a capillary tube, spot a dilute solution of your starting amine on the "SM" lane.

  • Spot the reaction mixture on the "RXN" lane.

  • Spot the starting amine first, and then spot the reaction mixture directly on top of it in the "Co" lane.[4]

  • Development: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a stain such as potassium permanganate or iodine.

  • Analysis: Compare the lanes. The reaction is complete when the "SM" spot is no longer visible in the "RXN" lane, which should show a new spot for the product. The "Co" spot helps to differentiate the starting material from the product, especially if their Rf values are similar.[5]

Protocol 2: Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Method Development: Develop a reverse-phase HPLC method that provides good separation between the starting amine, this compound, and the expected sulfonamide product. A typical starting point is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Calibration: Prepare standard solutions of the starting material and, if available, the product at known concentrations to establish a calibration curve.

  • Sample Preparation: At designated time points (e.g., T=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot immediately by diluting it in a known volume (e.g., 950 µL) of the mobile phase to stop the reaction.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared sample onto the HPLC system. Record the peak areas for the starting material and product.

  • Calculation: Use the peak areas and the calibration curve to determine the concentration of each component at each time point, allowing for the calculation of percent conversion.

Protocol 3: Reaction Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: Once the reaction is deemed complete by TLC or HPLC, perform an aqueous work-up to remove the base and any water-soluble byproducts. Purify the crude product using column chromatography or recrystallization.

  • Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Analyze the spectrum for key features confirming product formation:

    • The disappearance of the starting amine's N-H signal.

    • The appearance of the sulfonamide N-H signal.[8]

    • Shifts in the aromatic or aliphatic protons adjacent to the nitrogen atom.

    • The presence of signals corresponding to the 1-methyl-1H-imidazole moiety.

Data Presentation

Table 1: Example TLC Data for Reaction Progress

Time PointRf of Starting Material (Amine)Rf of Product (Sulfonamide)Observation in Reaction Lane
T = 0 hr0.25-Intense spot at Rf 0.25
T = 2 hr0.250.50Faint spot at Rf 0.25, strong spot at Rf 0.50
T = 4 hr-0.50No visible spot at Rf 0.25, intense spot at Rf 0.50

Table 2: Example HPLC Data for Quantitative Reaction Monitoring

Time Point (hours)Peak Area (Starting Material)Peak Area (Product)% Conversion
01,540,00000%
1785,000750,00049%
2310,0001,225,00080%
430,5001,500,00098%

Visual Guides

reaction_workflow setup Reaction Setup (Amine + Sulfonyl Chloride + Base) monitor Monitor at Time Points (T=0, 1h, 2h...) setup->monitor tlc Qualitative Analysis: TLC monitor->tlc hplc Quantitative Analysis: HPLC monitor->hplc decision Reaction Complete? tlc->decision  SM spot gone?  Product spot strong? hplc->decision  >95% conversion? workup Work-up and Purification decision->workup Yes continue_mon Continue Monitoring decision->continue_mon No continue_mon->monitor

Caption: General workflow for monitoring a chemical reaction using TLC and HPLC.

Caption: General mechanism for sulfonamide formation.

troubleshooting_workflow start Reaction Stalled or Sluggish? check_tlc Check TLC: Is Starting Material (SM) consumed? start->check_tlc sm_gone Check TLC/NMR: Is desired Product (P) formed? check_tlc->sm_gone Yes check_reagents Check Reagents & Conditions check_tlc->check_reagents No p_formed Reaction is likely complete. Consider purification issues. sm_gone->p_formed Yes p_not_formed Side reaction occurred. Check for hydrolysis (sulfonic acid). Verify SM structure. sm_gone->p_not_formed No / Byproducts reagent_purity Are reagents pure and dry? (Sulfonyl chloride is moisture-sensitive) check_reagents->reagent_purity base_present Is sufficient base present to neutralize HCl? check_reagents->base_present temp_solvent Are temperature and solvent appropriate? check_reagents->temp_solvent

Caption: Troubleshooting decision tree for a stalled reaction.

References

Preventing the formation of disulfonylation byproducts with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support hub designed for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of disulfonylation during the reaction of primary amines with sulfonylating agents.

Troubleshooting Guide: Minimizing Disulfonylation

This guide provides a systematic approach to troubleshoot and prevent the formation of the undesired R-N(SO₂R')₂ byproduct in your sulfonylation reactions.

ProblemPotential CauseRecommended Solution
Significant amount of disulfonylated byproduct observed Incorrect Stoichiometry: Excess sulfonyl chloride is available to react with the initially formed monosulfonamide.Action: Adjust the molar ratio of reactants. Protocol: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed by the more nucleophilic primary amine.[1]
Strong Base: The base used is strong enough to deprotonate the monosulfonamide, forming a nucleophilic anion that reacts further.Action: Switch to a weaker or sterically hindered base.[1] Protocol: Replace strong, non-hindered bases like triethylamine with weaker bases such as pyridine or a sterically hindered base like 2,6-lutidine. This reduces the concentration of the reactive sulfonamide anion.[1]
High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.Action: Lower the reaction temperature.[1] Protocol: Perform the addition of the sulfonyl chloride at 0 °C (ice-water bath) or even lower temperatures (-20 °C to -78 °C).[1] Allow the reaction to warm to room temperature slowly only after the addition is complete.[1]
Rapid Addition of Sulfonyl Chloride: A high local concentration of the sulfonyl chloride can promote the second reaction with the monosulfonamide.Action: Add the sulfonyl chloride solution slowly.[1] Protocol: Add the sulfonyl chloride dropwise over a prolonged period (e.g., 30-60 minutes) to the cooled amine solution. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic primary amine.[1]
Low or no desired monosulfonamide product Degraded Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[2][3]Action: Use fresh or purified sulfonyl chloride.[2] Protocol: Ensure the sulfonyl chloride is from a freshly opened bottle or purify it before use. Always handle under anhydrous conditions.[2]
Poorly Reactive Amine: The primary amine is sterically hindered or electron-deficient, reducing its nucleophilicity.[3]Action: Modify reaction conditions to enhance reactivity or consider an alternative synthetic route. Protocol: Cautiously increase the reaction temperature after the initial slow addition at low temperature. Alternatively, consider using a protecting group strategy if direct sulfonylation is problematic.[4]
Presence of Water: Water in the solvent or on glassware will hydrolyze the sulfonyl chloride.Action: Use anhydrous solvents and dry glassware.[2] Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Frequently Asked Questions (FAQs)

Q1: What is disulfonylation and why does it occur with primary amines?

A1: Disulfonylation is a side reaction where a primary amine reacts with two equivalents of a sulfonylating agent (like a sulfonyl chloride) to form a disulfonylated product, R-N(SO₂R')₂.[1] This happens in a two-step process. First, the primary amine forms the desired monosulfonamide. The resulting sulfonamide still has an acidic proton on the nitrogen. In the presence of a base, this proton can be removed to create a sulfonamide anion, which is nucleophilic and can attack a second molecule of the sulfonyl chloride.[1]

Q2: Which reaction parameters are most critical for controlling selectivity between mono- and di-sulfonylation?

A2: The most critical parameters to control for selective monosulfonylation are:

  • Stoichiometry: The molar ratio of the amine to the sulfonylating agent.[1]

  • Base: The type and amount of base used.[1]

  • Temperature: The reaction temperature significantly affects reaction rates.[1]

  • Rate of Addition: The speed at which the sulfonyl chloride is added.[1]

Careful optimization of these parameters is essential to favor the formation of the monosulfonylated product.[1]

Q3: How does the choice of base influence the reaction outcome?

A3: The base neutralizes the HCl byproduct generated during the reaction. However, a strong base can deprotonate the desired monosulfonamide product, facilitating the undesired second sulfonylation.[1] Using a weaker or sterically hindered base, like pyridine, minimizes the formation of the reactive sulfonamide anion, thus suppressing the formation of the disulfonylated byproduct.[1]

Base TypeExamplesImpact on Disulfonylation
Strong, Non-Hindered Tertiary Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Can readily deprotonate the monosulfonamide, increasing the risk of disulfonylation.
Weaker, Hindered Bases Pyridine, 2,6-LutidineLess likely to deprotonate the monosulfonamide, thus favoring monosulfonylation.

Q4: Can the choice of solvent affect the outcome of the reaction?

A4: Yes, the solvent can influence the reaction. Aprotic solvents are commonly used.[1] The solubility of the reactants and the intermediate sulfonamide can impact reaction kinetics. It is crucial to use anhydrous (dry) solvents, as any water present can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive.[2]

Q5: Are there alternative methods if optimizing conditions fails to prevent disulfonylation?

A5: Yes. If your substrate is particularly prone to disulfonylation, a protecting group strategy can be very effective.[4] You can protect the primary amine with a suitable protecting group (e.g., Boc or Cbz), perform other synthetic steps, and then deprotect the amine at a later stage.[4] Another approach is the Fukuyama amine synthesis, which utilizes a nosyl (Ns) protecting group that can be selectively removed under mild conditions.[5]

Reaction Pathways and Workflows

G cluster_main Sulfonylation of Primary Amines RNH2 Primary Amine (R-NH₂) Mono Monosulfonamide (R-NHSO₂R') RNH2->Mono Attack 1 (Desired Pathway) RSO2Cl Sulfonyl Chloride (R'-SO₂Cl) RSO2Cl->Mono Di Disulfonylated Byproduct (R-N(SO₂R')₂) RSO2Cl->Di Anion Sulfonamide Anion (R-N⁻SO₂R') Mono->Anion Deprotonation (Strong Base) HCl HCl Mono->HCl Byproduct Anion->Di Attack 2 (Undesired Pathway) Base Base Base->Anion

Caption: Competing pathways for monosulfonylation vs. disulfonylation.

G cluster_workflow Troubleshooting Workflow Start Disulfonylation Issue Detected Step1 Step 1: Adjust Stoichiometry (Use 1.1 eq. Amine) & Control Addition Rate Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Step 2: Modify Base (Switch to Pyridine) Check1->Step2 No End Monosulfonylation Achieved Check1->End Yes Check2 Problem Solved? Step2->Check2 Step3 Step 3: Lower Temperature (React at 0°C or below) Check2->Step3 No Check2->End Yes Check3 Problem Solved? Step3->Check3 Step4 Step 4: Consider Alternative Methods (e.g., Protecting Groups) Check3->Step4 No Check3->End Yes Step4->End

Caption: A workflow for troubleshooting and resolving disulfonylation issues.

Experimental Protocols

Protocol 1: General Procedure for Selective Monosulfonylation

This protocol provides a starting point for achieving selective monosulfonylation of a primary amine and should be optimized for specific substrates.

Materials:

  • Primary amine

  • Sulfonyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).[1]

  • Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (~0.1 M concentration). Add the base (e.g., pyridine, 1.5 mmol).[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[1]

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[1]

  • Reaction: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Allow the reaction to stir at 0 °C or slowly warm to room temperature until the starting amine is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure monosulfonamide.[1]

Protocol 2: Ns-Protection/Deprotection for Amine Synthesis (Fukuyama Method)

This two-part protocol is an effective alternative when direct sulfonylation is challenging.

Part A: Protection with o-Nitrobenzenesulfonyl Chloride (Ns-Cl)

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.[4]

  • Add pyridine (2.0 eq.) to the solution.[4]

  • Slowly add o-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[4]

  • Quench the reaction by adding water and perform a standard aqueous workup and purification to isolate the N-nosyl protected amine.[4]

Part B: Deprotection of the Ns-Group

  • Dissolve the N-nosyl protected amine (1.0 eq.) in DMF or acetonitrile.[4]

  • Add potassium carbonate (3.0 eq.) to the solution.[4]

  • Add thiophenol (2.0 eq.) to the stirred suspension.[4]

  • Stir the reaction at room temperature until completion (monitor by TLC).[4]

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash thoroughly with water and brine to remove DMF and salts, then dry, concentrate, and purify to yield the free amine.[4]

References

Stability of 1-Methyl-1H-imidazole-2-sulfonyl chloride in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Methyl-1H-imidazole-2-sulfonyl chloride in various organic solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a rapid loss of my this compound in solution, even at low temperatures. What is the likely cause?

A1: The most probable cause is the presence of nucleophilic impurities in your solvent, particularly water. Sulfonyl chlorides are highly susceptible to hydrolysis, which leads to the formation of the corresponding sulfonic acid. Even trace amounts of water in solvents like acetonitrile, THF, or dichloromethane can cause significant degradation over time.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Always use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent (e.g., molecular sieves).

    • Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Confirm Purity: If the problem persists, consider analyzing your solvent for water content.

Q2: Can I use protic solvents like methanol or ethanol with this compound?

A2: It is generally not recommended if you wish to maintain the integrity of the sulfonyl chloride. Protic solvents, such as alcohols, will react with the sulfonyl chloride to form the corresponding sulfonate ester.[1][2] This is a chemical transformation, not degradation, but it consumes your starting material. If the formation of the sulfonate ester is your goal, then these are the appropriate solvents.

Q3: My reaction in DMSO or DMF is giving unexpected side products. Is this compound stable in these solvents?

A3: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can react with sulfonyl chlorides.[3][4] These reactions can be complex and may lead to the formation of various byproducts. For instance, DMSO can be involved in oxidation-reduction reactions with acyl chlorides.[5] Therefore, the stability of this compound in these solvents is limited, and they should be used with caution and at low temperatures if necessary for solubility.

Q4: I have been storing a solution of this compound in dichloromethane for a week and see reduced reactivity. What happened?

A4: Even in relatively inert aprotic solvents like dichloromethane, degradation can occur. The primary culprits are hydrolysis from trace water and potential slow decomposition over time, which can be accelerated by exposure to light or elevated temperatures. For best results, it is always recommended to use freshly prepared solutions of this compound.

Q5: How should I properly store this compound?

A5: The solid compound should be stored at 2-8°C under an inert atmosphere (nitrogen) and protected from moisture. Solutions should be prepared fresh for use. If short-term storage of a solution is necessary, it should be kept in a tightly sealed container under an inert atmosphere at a low temperature.

Stability Data in Common Organic Solvents

The following table summarizes the expected stability and primary degradation pathways of this compound in various organic solvents based on general principles of sulfonyl chloride reactivity. The stability is highly dependent on solvent purity (especially water content) and temperature.

Solvent ClassExample SolventsExpected StabilityPrimary Degradation/Reaction Pathway
Aprotic Non-Polar Toluene, HexanesGoodSlow hydrolysis with trace water.
Aprotic Halogenated Dichloromethane (DCM), ChloroformModerate to GoodHydrolysis with trace water.
Aprotic Ethers Tetrahydrofuran (THF), Diethyl etherModerateHydrolysis with trace water. Peroxide impurities in aged ethers could also be a concern.
Aprotic Polar Acetonitrile (MeCN)ModerateHydrolysis with trace water is the main concern.
Aprotic Polar (Reactive) DMSO, DMFPoor to ModerateReaction with the solvent itself, in addition to hydrolysis.[3][4]
Protic Methanol, Ethanol, IsopropanolPoor (Reactive)Rapid reaction to form sulfonate esters.[1][2]
Protic (Aqueous) WaterVery PoorRapid hydrolysis to 1-Methyl-1H-imidazole-2-sulfonic acid.[6]

Diagrams

Below are diagrams illustrating the factors affecting the stability of this compound and a general workflow for assessing its stability.

G Factors Affecting Stability of this compound cluster_factors Influencing Factors cluster_outcomes Degradation Pathways Solvent_Type Solvent Type (Protic vs. Aprotic) Solvolysis Solvolysis (e.g., with Alcohols) Solvent_Type->Solvolysis Protic Solvents Water_Content Water Content Hydrolysis Hydrolysis to Sulfonic Acid Water_Content->Hydrolysis Leads to Temperature Temperature Temperature->Hydrolysis Accelerates Decomposition Other Decomposition Pathways Temperature->Decomposition Accelerates Light_Exposure Light Exposure Light_Exposure->Decomposition May Induce

Caption: Factors influencing the stability of this compound.

G Experimental Workflow for Stability Assessment prep Prepare Solution of Sulfonyl Chloride in Test Solvent incubate Incubate at Controlled Temperature and Time Points prep->incubate sample Withdraw Aliquots at Specific Time Intervals incubate->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by HPLC-UV quench->analyze data Quantify Remaining Sulfonyl Chloride and/or Degradation Products analyze->data kinetics Determine Degradation Rate data->kinetics

Caption: Workflow for assessing the stability of this compound.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for determining the stability of this compound in a given organic solvent.

1. Materials and Equipment

  • This compound

  • High-purity anhydrous organic solvent of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Volumetric flasks and autosampler vials

  • Temperature-controlled incubator or water bath

2. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA (or formic acid) in water.

  • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.

  • Stock Solution: Accurately weigh and dissolve this compound in the anhydrous test solvent to a known concentration (e.g., 1 mg/mL). This should be done under an inert atmosphere.

3. Experimental Procedure

  • Transfer the stock solution to a sealed vial and place it in a temperature-controlled environment (e.g., 25°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately dilute the aliquot with a suitable diluent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis (e.g., 0.1 mg/mL) to quench any further degradation.

  • Transfer the diluted sample to an HPLC vial for analysis.

4. HPLC Analysis

  • Column: C18 reverse-phase column.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where the sulfonyl chloride has significant absorbance (e.g., determined by UV scan).

  • Gradient Elution (Example):

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

5. Data Analysis

  • Integrate the peak area of the this compound at each time point.

  • Plot the percentage of the remaining sulfonyl chloride (relative to time 0) against time.

  • From this data, the rate of degradation and the half-life of the compound in the specific solvent and temperature can be calculated.

References

Technical Support Center: Work-up Procedures for Reactions Containing 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 1-Methyl-1H-imidazole-2-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the work-up procedure for a reaction involving this compound?

A1: The primary goals of the work-up are to quench any unreacted this compound, neutralize acidic byproducts (such as HCl), separate the desired sulfonamide product from water-soluble impurities, and prepare the crude product for purification.

Q2: What are the common quenching agents used for reactions with this compound?

A2: Common quenching agents include aqueous solutions of weak bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These bases neutralize the hydrochloric acid generated during the reaction and hydrolyze the excess sulfonyl chloride to the water-soluble sulfonic acid salt. Saturated aqueous ammonium chloride (NH₄Cl) can also be used.

Q3: Which organic solvents are suitable for extracting the sulfonamide product?

A3: The choice of extraction solvent depends on the polarity and solubility of the specific sulfonamide product. Commonly used solvents include ethyl acetate (EtOAc), dichloromethane (DCM), and chloroform (CHCl₃). A solvent in which the product is highly soluble and which is immiscible with water should be chosen.

Q4: My sulfonamide product containing the 1-methyl-1H-imidazole moiety is streaking during silica gel chromatography. How can I resolve this?

A4: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (NH₃) (typically 0.5-1% by volume), can be added to the eluent system.

Q5: What are the potential side products in a reaction using this compound?

A5: The main side product is 1-methyl-1H-imidazole-2-sulfonic acid, formed from the hydrolysis of the unreacted sulfonyl chloride. This is typically water-soluble as its salt form and is removed during the aqueous work-up. Other potential impurities can arise from side reactions of the starting materials or degradation of the product under harsh work-up conditions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low or No Product Yield After Work-up 1. Incomplete reaction. 2. Product is water-soluble and was lost in the aqueous layer. 3. Product degradation during work-up.1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. Before discarding the aqueous layer, re-extract it with a more polar organic solvent like n-butanol or perform a back-extraction after acidifying the aqueous layer (if the product is basic). 3. Avoid strong acids or bases and prolonged heating during the work-up. Use mild quenching agents like saturated NaHCO₃.
Oily or Gummy Product After Solvent Evaporation 1. Presence of residual solvent. 2. Presence of greasy impurities or byproducts. 3. The product itself is an oil at room temperature.1. Dry the product under high vacuum for an extended period. 2. Purify the crude product by column chromatography. A trituration with a non-polar solvent like hexanes or diethyl ether may help to solidify the product. 3. If the product is inherently an oil, proceed directly to purification by chromatography.
Product Streaks on TLC Plate The basic imidazole moiety is interacting strongly with the acidic silica gel.Spot the TLC plate with a solution of your compound and a small amount of triethylamine. Add 0.5-1% triethylamine or ammonia to the TLC mobile phase.
Formation of an Emulsion During Extraction The reaction mixture contains components that are acting as surfactants.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to "break" the emulsion. 2. Filter the entire mixture through a pad of Celite®. 3. Allow the separatory funnel to stand undisturbed for a longer period. 4. Gently swirl the separatory funnel instead of vigorous shaking.
Product Contaminated with Starting Amine Excess amine was used in the reaction.During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and extract the excess amine into the aqueous layer. Caution: Ensure your sulfonamide product is not acid-labile.
Product Contaminated with 1-Methyl-1H-imidazole-2-sulfonic acid Incomplete removal of the hydrolyzed sulfonyl chloride during the aqueous wash.Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to ensure all the sulfonic acid is converted to its salt and extracted into the aqueous phase.

Experimental Protocols

General Work-up Procedure for a Reaction of this compound with a Primary or Secondary Amine

This protocol describes a general method for the aqueous work-up of a reaction mixture to isolate the crude sulfonamide product.

Materials:

  • Reaction mixture containing the sulfonamide product

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the stirred reaction mixture. The amount of NaHCO₃ solution should be sufficient to neutralize any acid and quench the excess sulfonyl chloride (typically 1-2 volumes relative to the reaction volume).

    • Caution: Gas evolution (CO₂) will occur. Add the quenching solution slowly to control the effervescence.

    • Continue stirring for 15-30 minutes at room temperature to ensure complete quenching.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add the organic extraction solvent (e.g., ethyl acetate, typically 1-2 volumes relative to the total aqueous volume).

    • Shake the separatory funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. If an emulsion forms, refer to the Troubleshooting Guide.

    • Drain the lower aqueous layer into a clean flask.

    • Pour the upper organic layer out through the top of the separatory funnel into another clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh organic solvent.

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layers sequentially with deionized water and then with brine. This helps to remove any remaining water-soluble impurities.

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution to absorb any residual water. Swirl the flask and let it stand for at least 15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent to ensure complete transfer of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

    • To prevent streaking, it is often beneficial to add 0.5-1% triethylamine to the eluent system.

Quantitative Data Summary (Illustrative Examples)

The following table provides illustrative quantitative data for a typical small-scale reaction. Actual amounts may vary depending on the specific substrates and reaction scale.

Parameter Value Notes
Scale of Reaction 1.0 mmolBased on the limiting reagent.
Reaction Solvent Volume 5 - 10 mL
Quenching Solution (Sat. NaHCO₃) 10 - 20 mLAdded slowly at 0 °C.
Extraction Solvent (EtOAc or DCM) 3 x 15 mLThree separate extractions.
Wash (Water) 1 x 15 mL
Wash (Brine) 1 x 15 mL
Drying Agent (Anhydrous Na₂SO₄) ~1-2 gAdded until free-flowing.
Typical Crude Yield 80 - 95%Highly dependent on the specific reaction.
Purification Eluent Modifier (Triethylamine) 0.5 - 1.0 % (v/v)Added to the chromatography mobile phase.

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_quench Quenching cluster_extraction Extraction cluster_wash_dry Washing & Drying cluster_isolate Isolation & Purification Reaction Reaction Mixture (Product, Unreacted Sulfonyl Chloride, HCl) Quench Add Saturated NaHCO₃ (aq) at 0 °C Reaction->Quench Quenched_Mixture Quenched Mixture (Product, Sulfonic Acid Salt, NaCl, H₂O) Quench->Quenched_Mixture Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quenched_Mixture->Extract Aqueous_Layer Aqueous Layer (Salts, Water-Soluble Impurities) Extract->Aqueous_Layer Organic_Layer Organic Layer (Product) Extract->Organic_Layer Wash Wash with Water & Brine Organic_Layer->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify Column Chromatography (+ 0.5-1% Triethylamine) Crude_Product->Purify Pure_Product Pure Sulfonamide Product Purify->Pure_Product

Caption: Workflow for the work-up and purification of sulfonamides.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_chromatography Chromatography Problems Start Problem Encountered During Work-up Low_Yield Low or No Product Start->Low_Yield Impure_Product Oily/Impure Product Start->Impure_Product Streaking Streaking on TLC/Column Start->Streaking Check_Reaction Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Reaction Possible Cause Check_Solubility Assess Product Aqueous Solubility Low_Yield->Check_Solubility Possible Cause Check_Stability Evaluate Product Stability to Work-up Low_Yield->Check_Stability Possible Cause Chromatography Column Chromatography Impure_Product->Chromatography Solution Trituration Triturate with Non-polar Solvent Impure_Product->Trituration Solution High_Vac Dry Under High Vacuum Impure_Product->High_Vac Solution Add_Base Add Basic Modifier (e.g., Triethylamine) to Eluent Streaking->Add_Base Solution

Caption: Troubleshooting decision tree for common work-up issues.

Improving the selectivity of 1-Methyl-1H-imidazole-2-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-1H-imidazole-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving this reagent. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile building block in organic synthesis. Its principal use is as a reagent for introducing the 1-methylimidazole-2-sulfonyl moiety into molecules. This is most commonly achieved through reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] These products are of significant interest in medicinal chemistry.

Q2: What are the potential sites of reactivity on this compound and my substrate?

A2: The primary electrophilic site on this compound is the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This site is highly susceptible to nucleophilic attack.[1] For substrates with multiple nucleophilic sites, such as polyamines or amino alcohols, selectivity can be a challenge. The imidazole ring itself has potentially reactive sites, including the N3 nitrogen and the C4 and C5 carbons, though these are less reactive than the sulfonyl chloride group under typical sulfonylation conditions.[1]

Q3: How can I minimize the di-sulfonylation of my primary amine substrate?

A3: Di-sulfonylation is a common side reaction where two sulfonyl groups are added to a primary amine. To minimize this, you can:

  • Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) can also be beneficial.[2]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[2][3]

  • Lower Temperature: Conducting the reaction at 0 °C or below can significantly improve selectivity for the mono-sulfonated product.[3]

  • Choice of Base: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base such as triethylamine.[3]

Q4: In a molecule with both an amine and a hydroxyl group, which is more likely to react?

A4: Generally, primary and secondary amines are more nucleophilic than alcohols and will react preferentially with the sulfonyl chloride to form a sulfonamide. It has been observed that in molecules containing both NH₂ and OH groups, sulfonylation occurs chemoselectively at the amine, leaving the hydroxyl group intact.

Troubleshooting Guides

Issue 1: Low Selectivity in Amines (Primary vs. Secondary)

Symptom: The reaction with a substrate containing both a primary and a secondary amine yields a mixture of products, with sulfonylation occurring at both sites.

Possible Causes:

  • Similar Reactivity: The electronic and steric environments of the two amine groups may be too similar for significant differentiation.

  • Harsh Reaction Conditions: High temperatures or the use of a strong base can decrease selectivity.

Recommended Solutions:

  • Exploit Steric Hindrance: The less sterically hindered amine will generally react faster. If the primary amine is less hindered, this can be used to your advantage.

  • Lower the Reaction Temperature: Cooling the reaction to 0 °C or -20 °C can enhance the difference in reaction rates between the two amines, favoring sulfonylation of the more nucleophilic (typically primary) amine.

  • Use a Sterically Hindered Base: A bulky base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can selectively deprotonate the less hindered primary amine.

  • Protecting Group Strategy: If selectivity cannot be achieved directly, consider protecting the more reactive amine (e.g., as a carbamate) before sulfonylation, followed by deprotection.

Issue 2: N- vs. O-Sulfonylation in Amino Alcohols

Symptom: In a reaction with an amino alcohol, a significant amount of the O-sulfonylated product (sulfonate ester) is formed alongside or instead of the desired N-sulfonylated product (sulfonamide).

Possible Causes:

  • Deprotonation of the Hydroxyl Group: A strong base can deprotonate the alcohol, increasing its nucleophilicity and promoting O-sulfonylation.

  • Steric Hindrance at the Amine: If the amine is sterically hindered, the less hindered hydroxyl group may react preferentially.

Recommended Solutions:

  • Control of Basicity: Use a base that is strong enough to neutralize the HCl byproduct but not so strong that it significantly deprotonates the alcohol. Pyridine is often a good choice. Avoid strong bases like sodium hydride or organolithium reagents if N-sulfonylation is desired.

  • Catalytic DMAP: For sulfonylation of sterically hindered alcohols, 4-dimethylaminopyridine (DMAP) is an effective catalyst.[4] Conversely, to favor N-sulfonylation, avoiding DMAP may be beneficial as it is known to accelerate O-sulfonylation.

  • Temperature Control: Perform the reaction at low temperatures (0 °C) to favor the more kinetically favorable N-sulfonylation.

Issue 3: No Reaction or Low Yield

Symptom: The reaction does not proceed to completion, or the yield of the desired sulfonamide is low.

Possible Causes:

  • Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups).

  • Hydrolysis of the Sulfonyl Chloride: this compound is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate.

Recommended Solutions:

  • Use a Nucleophilic Catalyst: For poorly reactive amines, adding a catalytic amount of DMAP can accelerate the reaction.[4]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

  • Optimize Solvent and Base: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For weakly nucleophilic amines, a stronger base or a switch to a more polar solvent might be necessary.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating may be required, but be mindful that this can reduce selectivity.

Issue 4: Difficult Purification of the Product

Symptom: The resulting sulfonamide is highly polar and difficult to separate from starting materials or byproducts by standard column chromatography.

Possible Causes:

  • High Polarity of the Sulfonamide: The presence of the imidazole ring and the sulfonamide group can make the product highly polar.

  • Co-elution with Impurities: Polar impurities may co-elute with the product.

Recommended Solutions:

  • Column Chromatography Adjustments:

    • Normal Phase: Use a more polar eluent system, such as DCM/methanol or ethyl acetate/methanol. Adding a small amount of triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds on silica gel.

    • Reverse Phase: For very polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Liquid-Liquid Extraction: A carefully planned series of aqueous extractions at different pH values can help to remove acidic or basic impurities.

Data Presentation

Table 1: Influence of Base and Temperature on the Selectivity of Sulfonylation of a Primary Amine

EntryBase (equiv.)Temperature (°C)Mono-sulfonamide Yield (%)Di-sulfonamide Yield (%)
1Triethylamine (1.5)256530
2Triethylamine (1.5)08015
3Pyridine (1.5)258510
4Pyridine (1.5)092<5
52,6-Lutidine (1.5)2590<5

Note: Data is representative and based on general trends in sulfonylation reactions.

Table 2: Chemoselectivity of Sulfonylation of an Amino Alcohol

EntryBase (equiv.)Catalyst (mol%)N-Sulfonylation (%)O-Sulfonylation (%)
1Pyridine (1.2)None>95<5
2Triethylamine (1.2)None9010
3Triethylamine (1.2)DMAP (10)2075
4Sodium Hydride (1.1)None<5>95

Note: Data is representative and based on general trends in sulfonylation reactions.

Experimental Protocols

Protocol 1: Selective Mono-Sulfonylation of a Primary Amine

This protocol aims to maximize the yield of the mono-sulfonylated product while minimizing di-sulfonylation.

Materials:

  • Primary amine (1.1 mmol)

  • This compound (1.0 mmol)

  • Pyridine (1.5 mmol)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine (1.1 mmol) and pyridine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice-water bath.[3]

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes using a syringe pump.[2][3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chemoselective N-Sulfonylation of an Amino Alcohol

This protocol is designed to selectively sulfonylate the amine group in the presence of a hydroxyl group.

Materials:

  • Amino alcohol (1.0 mmol)

  • This compound (1.05 mmol)

  • Pyridine (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the amino alcohol (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 mmol).

  • Add this compound (1.05 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Im-SO₂Cl SulfonylChloride->Intermediate Product R-NH-SO₂-Im (Sulfonamide) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

Caption: General reaction mechanism for the sulfonylation of a primary amine.

Troubleshooting_DiSulfonylation Start Di-sulfonylation Observed Step1 Adjust Stoichiometry (Amine > 1 eq) Slow Addition at 0 °C Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Modify Base: Use Pyridine or 2,6-Lutidine Check1->Step2 No End_Success Mono-sulfonylation Achieved Check1->End_Success Yes Check2 Problem Solved? Step2->Check2 Step3 Lower Temperature (-20 °C to -78 °C) Check2->Step3 No Check2->End_Success Yes Check3 Problem Solved? Step3->Check3 Check3->End_Success Yes End_Fail Consider Protecting Group Strategy Check3->End_Fail No

Caption: Troubleshooting workflow for avoiding di-sulfonylation of primary amines.

Chemoselectivity_Logic Substrate Substrate with -NH₂ and -OH groups Condition1 Standard Conditions: Pyridine, 0 °C to RT Substrate->Condition1 Condition2 Strong Base (e.g., NaH) or DMAP Catalyst Substrate->Condition2 Outcome1 Selective N-Sulfonylation (Sulfonamide) Condition1->Outcome1 Outcome2 O-Sulfonylation Favored (Sulfonate Ester) Condition2->Outcome2

Caption: Logical relationship between reaction conditions and chemoselectivity for amino alcohols.

References

Validation & Comparative

A Comparative Guide to Amine Derivatization: 1-Methyl-1H-imidazole-2-sulfonyl chloride vs. Dansyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, particularly in chromatography, the derivatization of amine-containing compounds is a critical step to enhance their detectability and separation. This guide provides a detailed comparison of the well-established reagent, dansyl chloride, with a potential alternative, 1-methyl-1H-imidazole-2-sulfonyl chloride, for the derivatization of primary and secondary amines.

While dansyl chloride is a widely used fluorescent and chromophoric labeling agent with extensive supporting data, this compound is primarily known as a building block in organic synthesis.[1] This guide will present the robust, experimentally validated data for dansyl chloride and offer a theoretical and practical comparison for this compound, highlighting its potential while underscoring the current lack of published analytical applications.

Overview and Principle of Derivatization

Both this compound and dansyl chloride are sulfonyl chlorides that react with the nucleophilic amino group of primary and secondary amines. This reaction, a nucleophilic acyl substitution, results in the formation of a stable sulfonamide derivative.[1] For analytical purposes, the key is that the derivatizing agent imparts a chromophoric or fluorophoric moiety to the analyte, which it originally lacked, thereby enabling sensitive detection by UV-Visible or fluorescence detectors.

Dansyl chloride , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts with primary and secondary amines under alkaline conditions to yield highly fluorescent and UV-absorbent dansyl-sulfonamides.[2][3] This property has made it a staple in amino acid analysis, peptide sequencing, and the determination of various biogenic amines for decades.[3][4]

This compound also possesses a reactive sulfonyl chloride group capable of reacting with amines to form the corresponding sulfonamides.[1] The imidazole ring is a key structural motif in many biologically active molecules.[1] While its primary application has been in synthetic chemistry, its potential as a derivatization agent stems from the introduction of the 1-methyl-1H-imidazole-2-sulfonyl moiety, which may offer unique chromatographic or mass spectrometric properties. However, there is a notable absence of literature detailing its use for quantitative analytical derivatization, including data on the stability and spectroscopic properties of its amine adducts.

Performance Comparison

The following table summarizes the key performance characteristics of both reagents. It is important to note that the data for this compound is largely theoretical due to the absence of published analytical studies.

ParameterThis compoundDansyl chloride
Principle Reacts with primary and secondary amines to form sulfonamide adducts.[1]Reacts with primary and secondary amines to form highly fluorescent and UV-absorbent sulfonamide adducts.[2][3]
Detection Methods Primarily UV-Visible Spectroscopy (theoretical).Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS).[2][5]
UV Absorption Maxima Data for amine derivatives is not readily available.~254 nm and ~340 nm for dansyl-amino acids.[2]
Fluorescence Properties Not established for amine derivatives.Excitation: ~330-360 nm, Emission: ~510-540 nm (solvent dependent).
Limit of Detection (LOD) Not established for amines.Picomole to femtomole range with fluorescence detection.
Limit of Quantification (LOQ) Not established for amines.Typically in the low picomole range.
Derivatization Efficiency Not documented for a wide range of amines under analytical conditions.High efficiency under optimized conditions.
Reproducibility (RSD) Not established for amine analysis.Generally low RSD (<5%) with automated procedures.
Stability of Derivatives Not documented for amine derivatives.Dansyl derivatives are generally stable.[2]

Experimental Protocols

Protocol 1: General Dansylation of Amino Acids for HPLC Analysis

This protocol is a widely accepted method for the derivatization of amino acids using dansyl chloride.

1. Reagent Preparation:

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetone. This solution should be prepared fresh and protected from light.

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5-10): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH with 1 M NaOH.

  • Quenching Solution (e.g., 2% (v/v) solution of methylamine hydrochloride): Prepare in the sodium bicarbonate buffer.

2. Derivatization Procedure:

  • To 100 µL of the amino acid standard or sample solution (containing approximately 1-10 nmol of amine), add 100 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution and vortex thoroughly.

  • Incubate the reaction mixture in the dark at 60°C for 45-60 minutes.

  • After incubation, add 50 µL of the quenching solution to react with the excess dansyl chloride. Vortex and let it stand for 15 minutes at room temperature.

3. Sample Preparation for HPLC:

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Prospective Derivatization of Amines with this compound (Theoretical)

Please note: This is a theoretical protocol based on the general reactivity of sulfonyl chlorides.[1] Optimization would be required for any specific application.

1. Reagent Preparation:

  • This compound Solution (5 mg/mL): Dissolve 50 mg of this compound in anhydrous acetonitrile.

  • Reaction Buffer (e.g., 0.1 M Sodium Borate Buffer, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water and adjust pH.

  • Quenching Solution (e.g., 2% (v/v) solution of methylamine hydrochloride): Prepare in the reaction buffer.

2. Derivatization Procedure:

  • To 100 µL of the amine sample or standard, add 100 µL of the reaction buffer.

  • Add 200 µL of the this compound solution and vortex.

  • Incubate at a suitable temperature (e.g., 50-60°C) for a predetermined time (optimization required).

  • Add 50 µL of the quenching solution to consume unreacted reagent.

3. Sample Preparation for HPLC:

  • The subsequent steps would likely involve acidification and extraction of the derivatives, followed by evaporation and reconstitution in the mobile phase, similar to the dansyl chloride protocol.

Visualizing the Workflow

Derivatization_Workflow cluster_reagent Reagent Preparation cluster_derivatization Derivatization Reaction cluster_analysis Sample Preparation & Analysis Reagent_Sol Dissolve Derivatizing Agent (Dansyl-Cl or this compound) in Organic Solvent Mix Mix Amine Sample, Buffer, and Reagent Reagent_Sol->Mix Buffer_Sol Prepare Alkaline Buffer (e.g., Bicarbonate or Borate) Buffer_Sol->Mix Incubate Incubate (Heat and Time) Mix->Incubate Quench Quench Excess Reagent Incubate->Quench Prep Sample Cleanup/ Solvent Evaporation Quench->Prep Reconstitute Reconstitute in Mobile Phase Prep->Reconstitute Inject Inject into HPLC System Reconstitute->Inject

Caption: General experimental workflow for amine derivatization prior to HPLC analysis.

Logical Comparison

Caption: Logical comparison of Dansyl chloride and this compound.

Conclusion

Dansyl chloride remains a robust and highly sensitive derivatizing agent for the analysis of primary and secondary amines, supported by a vast body of scientific literature and well-established protocols.[2][3][5] Its fluorescent derivatives allow for excellent detection limits, making it a preferred choice for many applications in life sciences and drug development.

This compound, while a reactive sulfonyl chloride, is currently an unvalidated option for analytical amine derivatization.[1] Its primary utility lies in synthetic organic chemistry. While it theoretically offers a means to introduce a UV-active tag, critical performance data such as derivatization efficiency, derivative stability, and detection sensitivity are absent from the scientific literature. Researchers considering this reagent would need to undertake extensive method development and validation. For established and reliable quantitative analysis of amines, dansyl chloride is the unequivocally superior choice at present. Future research may explore the potential of this compound and its derivatives, but it currently stands as a theoretical alternative rather than a practical competitor to dansyl chloride.

References

A Comparative Analysis of Sulfonylating Agents for Pharmaceutical Research: Spotlight on 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a crucial step in the synthesis of sulfonamides and sulfonate esters. These sulfur-containing functional groups are integral to a vast array of therapeutic agents. This guide provides an objective comparison of 1-Methyl-1H-imidazole-2-sulfonyl chloride with other prevalent sulfonylating agents, focusing on their reactivity, stability, and synthetic utility, supported by established chemical principles.

Introduction to Sulfonylation and its Importance in Drug Discovery

Sulfonamides are a key structural motif in medicinal chemistry, found in drugs ranging from antibiotics to anticancer agents. The most common method for their synthesis is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The choice of the sulfonylating agent (R-SO₂Cl) can profoundly influence reaction efficiency, substrate scope, and the physicochemical properties of the final product. A judicious selection can streamline synthetic routes and facilitate the rapid generation of compound libraries for biological screening.

This guide evaluates the performance of this compound in comparison to three widely used sulfonylating agents:

  • p-Toluenesulfonyl Chloride (TsCl): A crystalline solid, easy to handle, and moderately reactive. It is one of the most common sulfonylating agents.

  • Methanesulfonyl Chloride (MsCl): A highly reactive liquid, often used when a less sterically hindered and more reactive agent is required.

  • Benzenesulfonyl Chloride: A liquid reagent that serves as a fundamental aromatic sulfonylating agent.

This compound: A Profile

This compound is a heterocyclic sulfonylating agent that incorporates the 1-methylimidazole scaffold. The imidazole ring is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. Its incorporation into a sulfonylating agent offers a direct route to novel sulfonamides with potential pharmacological relevance.

Key Characteristics:

  • Reactive Electrophile: The sulfonyl chloride group attached to the electron-deficient C2 position of the 1-methylimidazole ring results in a highly electrophilic sulfur atom, making it susceptible to nucleophilic attack.

  • Versatile Building Block: It serves as a valuable precursor for introducing the 1-methylimidazole-2-sulfonyl moiety into a wide range of molecular scaffolds.

Comparative Performance Analysis

Theoretical Framework: The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) increase the positive charge on the sulfur, making it more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups (EDGs) decrease reactivity.

  • MsCl (R = CH₃): The methyl group is weakly electron-donating, but the small steric footprint of MsCl contributes to its high reactivity.

  • TsCl (R = p-tolyl): The methyl group in the para position is electron-donating through induction and hyperconjugation, making TsCl generally less reactive than benzenesulfonyl chloride.

  • Benzenesulfonyl Chloride (R = phenyl): The phenyl group is less electron-donating than the p-tolyl group, making benzenesulfonyl chloride slightly more reactive than TsCl.

  • This compound: The 1-methylimidazol-2-yl group is considered to be electron-withdrawing, which should, in principle, enhance the reactivity of the sulfonyl chloride group.

Data Presentation

The following table summarizes the physicochemical properties of the compared sulfonylating agents.

PropertyThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Benzenesulfonyl Chloride
CAS Number 55694-81-098-59-9124-63-098-09-9
Molecular Formula C₄H₅ClN₂O₂SC₇H₇ClO₂SCH₃ClO₂SC₆H₅ClO₂S
Molecular Weight 180.61190.65114.54176.62
Physical State SolidSolidLiquidLiquid
Melting Point 66-71 °C67-69 °C-32 °C14.5 °C
Boiling Point Decomposes145-147 °C (15 mmHg)161 °C251-252 °C (decomposes)

Table 1: Physicochemical Properties of Selected Sulfonylating Agents.

Disclaimer: Direct comparative experimental data on reaction yields and kinetics for this compound against the other agents under identical conditions is limited in the available literature. The following table provides representative, non-comparative yields from different sources to illustrate the general efficacy of these reagents.

Sulfonylating AgentAmine SubstrateProductYield (%)
This compoundVarious aminesCorresponding sulfonamidesNot specified
p-Toluenesulfonyl ChlorideAnilineN-Phenyl-4-methylbenzenesulfonamideHigh
Methanesulfonyl ChloridePrimary/Secondary AminesCorresponding methanesulfonamides80-95
Benzenesulfonyl ChlorideAnilineN-PhenylbenzenesulfonamideHigh

Table 2: Representative Reaction Yields for Sulfonamide Synthesis.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a sulfonamide from a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with potential adjustments to reaction time and temperature.

General Experimental Protocol: Synthesis of N-Benzyl-4-methylbenzenesulfonamide from Benzylamine and p-Toluenesulfonyl Chloride

Materials:

  • Benzylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-benzyl-4-methylbenzenesulfonamide.

Mandatory Visualizations

Sulfonamide_Synthesis_Workflow Experimental Workflow for Sulfonamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0°C A->B D Dropwise Addition of Sulfonyl Chloride Solution B->D C Prepare Solution of Sulfonyl Chloride C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench with Water E->F G Aqueous Workup (HCl, NaHCO₃, Brine) F->G H Dry Organic Layer G->H I Concentrate & Purify H->I J Final Sulfonamide Product I->J

Caption: A typical experimental workflow for sulfonamide synthesis.

Sulfonylation_Mechanism General Mechanism of Sulfonylation of an Amine Amine R'-NH₂ (Amine) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->TetrahedralIntermediate ProtonatedSulfonamide Protonated Sulfonamide TetrahedralIntermediate->ProtonatedSulfonamide Elimination of Cl⁻ Sulfonamide R-SO₂-NH-R' (Sulfonamide) ProtonatedSulfonamide->Sulfonamide Deprotonation Chloride Cl⁻ ProtonatedBase Base-H⁺ Base Base Base->Sulfonamide

Caption: The general reaction mechanism for the formation of a sulfonamide.

Conclusion

This compound presents itself as a reactive and synthetically useful sulfonylating agent, particularly for the incorporation of the biologically relevant imidazole moiety into target molecules. While direct quantitative comparisons with common sulfonylating agents like TsCl, MsCl, and benzenesulfonyl chloride are not extensively documented, its purported high reactivity is supported by the electron-withdrawing nature of the imidazole ring at the C2 position.

The choice of a sulfonylating agent will ultimately depend on a variety of factors including substrate reactivity, desired reaction kinetics, steric considerations, and the strategic importance of the resulting sulfonyl group in the final compound. For applications in drug discovery, the ability of this compound to introduce a privileged scaffold in a single step is a significant advantage. Further quantitative studies are warranted to fully delineate its reactivity profile in comparison to more traditional sulfonylating agents.

Alternative reagents to 1-Methyl-1H-imidazole-2-sulfonyl chloride for sulfonamide formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents. The traditional synthesis via sulfonyl chlorides, while effective, often suffers from drawbacks related to the high reactivity and instability of the sulfonylating agents. 1-Methyl-1H-imidazole-2-sulfonyl chloride is one such reagent, and the quest for milder, more selective, and functionally tolerant alternatives is a continuous effort in synthetic chemistry. This guide provides an objective comparison of alternative reagents for sulfonamide formation, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific synthetic challenges.

Performance Comparison of Sulfonylating Reagents

The selection of a suitable reagent for sulfonamide synthesis depends on various factors including substrate scope, functional group tolerance, reaction conditions, and overall efficiency. The following table summarizes the performance of several key alternatives to this compound.

Reagent/MethodActivating Agent/PrincipleTypical Reaction ConditionsAmine ScopeSulfonic Acid/Sulfonyl Source ScopeReported YieldsKey AdvantagesKey Disadvantages
Sulfonyl Fluorides Lewis acid activation (e.g., Ca(NTf₂)₂) or strong base/heat[1]60 °C, 24 h (with Ca(NTf₂)₂)[1]Wide, including primary and secondary aliphatic and aromatic amines[1]Aryl, heteroaryl, and alkyl sulfonyl fluorides[1]Good to excellent (up to 99%)[2]High stability, chemoselectivity, tolerance to various functional groups[1]Lower reactivity than sulfonyl chlorides, may require activation or harsh conditions[1]
DABSO (Sulfur Dioxide Surrogate)In situ generation of sulfinate from Grignard/organolithium reagents, followed by conversion to sulfonyl chloride-40 °C to RT, then amine additionPrimary and secondary aminesAryl and alkyl Grignard/organolithium reagents[3]Good (50-80%)[3]Solid, stable, and safe alternative to gaseous SO₂[4]Multi-step one-pot procedure, requires organometallic reagents[3]
TCT (2,4,6-Trichloro-1,3,5-triazine)Activation of sulfonic acidsMicrowave irradiation, 80 °C (20 min) then 50 °C (10 min)[5]Aromatic, aliphatic, primary, and secondary aminesAromatic, aliphatic, and heterocyclic sulfonic acids[5]High to excellentDirect use of sulfonic acids, rapid synthesis under microwave conditions[5]Requires microwave setup for optimal performance
Triphenylphosphine Ditriflate Activation of sulfonic acid saltsNot specified in detailAminesSulfonic acid salts[6]Good to excellent[6]Direct coupling of sulfonic acid salts with amines[6]Reagent preparation required, potential for phosphine oxide byproducts
Burgess Reagent Dehydrative couplingNot specified in detailPrimary and secondary aminesNot directly applicable to sulfonic acids; used for sulfamides[7]Moderate (e.g., 32% for a specific sulfamide)[7]Mild dehydrating agentPrimarily for sulfamide synthesis, limited data on direct sulfonamide formation from sulfonic acids[7]
2-Chloro-1-methylpyridinium Iodide (Mukaiyama's Reagent) Condensing agentRoom temperature to mild heatingAminesCarboxylic acids (for amidation)Good to excellent (for amides)Mild reaction conditions, low toxicity[8]Primarily a condensing agent for amides/esters; application to sulfonamides not extensively documented[8]
Catalytic C-N Coupling Transition metal catalysis (e.g., Pd, Cu, Ni)Varies with catalyst and substratesSulfonamides (as nucleophiles)Aryl/heteroaryl halides or boronic acidsGood to excellentBroad substrate scope, high functional group toleranceRequires catalyst and specific ligands, may be sensitive to air/moisture

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for key alternative methods.

Sulfonamide Synthesis via Sulfonyl Fluorides with Calcium Triflimide Activation

This protocol is adapted from the work of Ball and co-workers and describes a general procedure for the Lewis acid-catalyzed reaction between a sulfonyl fluoride and an amine.[1]

Procedure:

  • To an oven-dried vial, add the sulfonyl fluoride (1.0 equiv), the amine (1.2 equiv), and calcium triflimide (Ca(NTf₂)₂) (1.0 equiv).

  • Add tert-amyl alcohol (0.20 M) and triethylamine (1.0 equiv).

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.

One-Pot Sulfonamide Synthesis using DABSO and a Grignard Reagent

This protocol, based on the work by Willis and colleagues, outlines a one-pot procedure for the synthesis of sulfonamides from Grignard reagents using DABSO as a sulfur dioxide surrogate.[3]

Procedure:

  • To a solution of the Grignard reagent (1.0 equiv) in THF at -40 °C, add a solution of DABSO (1.0 equiv) in THF.

  • Stir the reaction mixture at -40 °C for 1 hour.

  • Add sulfuryl chloride (SO₂Cl₂) (1.0 equiv) to the reaction mixture and allow it to warm to room temperature.

  • Add the desired amine (3.0-5.0 equiv) to the reaction mixture and stir at room temperature for the appropriate time (typically a few hours).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purify the crude product by column chromatography.

Microwave-Assisted Sulfonamide Synthesis from Sulfonic Acids using TCT

This rapid method, developed by De Luca and Giacomelli, allows for the direct synthesis of sulfonamides from sulfonic acids.[5]

Procedure:

  • In a microwave-safe vial, dissolve the sulfonic acid (1.0 equiv) and 2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 equiv) in acetone.

  • Add triethylamine (1.0 equiv) and irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.

  • To the resulting mixture, add the amine (1.2 equiv) and an aqueous solution of sodium hydroxide.

  • Irradiate the mixture again in the microwave reactor at 50 °C for 10 minutes.

  • After cooling, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by chromatography or recrystallization.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the biological context of sulfonamides and the workflow of synthetic procedures is essential for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by a sulfonamide drug and a general experimental workflow.

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_celecoxib cluster_prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Celecoxib Celecoxib Celecoxib->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation

Caption: Signaling pathway of Celecoxib, a selective COX-2 inhibitor.

Sulfonamide_Synthesis_Workflow Start Start: Select Reagents (Sulfonyl Source & Amine) Reaction_Setup Reaction Setup (Solvent, Temperature, Time) Start->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Sulfonamide Characterization->Final_Product

Caption: General experimental workflow for sulfonamide synthesis.

References

A Comparative Guide to the LC-MS/MS Analysis of 1-Methyl-1H-imidazole-2-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and accurate quantification of various analytes in complex matrices is a cornerstone of modern research and drug development. Chemical derivatization coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful strategy to enhance the analytical performance for compounds that exhibit poor ionization efficiency or chromatographic retention. This guide provides a comparative overview of using 1-Methyl-1H-imidazole-2-sulfonyl chloride for derivatization in LC-MS/MS analysis, benchmarked against other common derivatizing agents.

Derivatization with this compound has been shown to significantly improve the sensitivity of LC-MS/MS analysis, particularly for phenolic compounds like estrogens. This is achieved by introducing a readily ionizable moiety, the 1-methylimidazole-2-sulfonyl group, which enhances the signal intensity in the mass spectrometer.

Performance Comparison of Derivatization Agents

The following tables summarize the quantitative performance of LC-MS/MS methods using different derivatization agents for various analytes. This allows for a comparison of key analytical parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Table 1: Performance Data for this compound Derivatives

Analyte ClassExample AnalytesMatrixLODLOQLinearity (R²)Reference
EstrogensEstrone (E1), Estradiol (E2)Human Serum1 pg/mL-> 0.99[1]

Table 2: Performance Data for Alternative Derivatization Agents

Derivatizing AgentAnalyte ClassExample AnalytesMatrixLODLOQLinearity (R²)Reference
Dansyl ChlorideAmines, PhenolsAmino AcidsBiological Samples---[2]
Dansyl ChlorideImidazoles4-MethylimidazoleBiscuits-0.2 ng/mL> 0.9991[3]
Dansyl ChloridePolar PesticidesGlyphosate, AMPAFood-10-25 µg/kg-[4]
1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC)Phenols1-HydroxypyreneHuman Urine---[5]
Isonicotinoyl chloride (INC)SteroidsEstradiol, CortisolSerum-0.01-5.00 ng/mL-[6]
Benzoyl ChlorideAmines, Phenols-----[7]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of analytical methods. Below are representative protocols for derivatization using this compound and the alternative agent, Dansyl chloride.

Protocol 1: Derivatization of Estrogens with this compound

This protocol is adapted from a method for the analysis of estrogens in human serum.[1]

1. Sample Preparation:

  • Perform liquid-liquid extraction of the serum sample to isolate the estrogen fraction.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable buffer.

  • Add a solution of this compound in an appropriate organic solvent (e.g., acetonitrile).

  • Incubate the reaction mixture to allow for complete derivatization. The specific time and temperature will need to be optimized for the analytes of interest.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the derivatized analytes.

  • Flow Rate: A typical flow rate for the column dimensions.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Protocol 2: Derivatization of Amines/Phenols with Dansyl Chloride

This is a general protocol and may require optimization for specific analytes and matrices.[2][4][8]

1. Sample Preparation:

  • Extract the analytes of interest from the sample matrix.

  • Evaporate the extract to dryness.

2. Derivatization:

  • Reconstitute the dried extract in a suitable buffer (e.g., sodium bicarbonate buffer).[8]

  • Add a solution of dansyl chloride in acetone or acetonitrile.[8]

  • Incubate the mixture, for example at 60°C for a few minutes, to facilitate the reaction.[8]

  • Cool the sample to room temperature.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with a modifier like formic acid.

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with a modifier.

  • Gradient: An appropriate gradient for the separation of the derivatized analytes.

  • Flow Rate: Dependent on the column dimensions.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological or Environmental Sample Extraction Analyte Extraction (LLE, SPE, etc.) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Buffer Evaporation->Reconstitution Deriv_Reagent Addition of 1-Methyl-1H-imidazole- 2-sulfonyl chloride Reconstitution->Deriv_Reagent Reaction Incubation/ Reaction Deriv_Reagent->Reaction LC Liquid Chromatography (Separation) Reaction->LC MS1 Mass Spectrometry (Ionization & MS1) LC->MS1 MS2 Tandem MS (Fragmentation & MS2) MS1->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis with derivatization.

signaling_pathway Analyte Analyte with -OH or -NH2 group Derivatized_Analyte Derivatized Analyte (Enhanced Ionization) Analyte->Derivatized_Analyte Deriv_Reagent 1-Methyl-1H-imidazole- 2-sulfonyl chloride Deriv_Reagent->Derivatized_Analyte LC_Separation Chromatographic Separation Derivatized_Analyte->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI Protonated_Molecule [M+H]+ ESI->Protonated_Molecule MS_Detection Mass Spectrometric Detection Protonated_Molecule->MS_Detection

Caption: Logical flow of derivatization and detection in LC-MS/MS.

References

A Comparative Guide to the Analysis of 1-Methyl-1H-imidazole-2-sulfonyl chloride Reaction Mixtures: A Validated HPLC Method and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Methyl-1H-imidazole-2-sulfonyl chloride against other analytical techniques. The information is supported by experimental data drawn from analogous compounds and methodologies.

Introduction to the Analytical Challenge

This compound is a reactive intermediate, and its analysis presents challenges due to its potential for degradation and the need to resolve it from starting materials, reagents, and by-products. The ideal analytical method must be specific, sensitive, accurate, and robust enough to handle the complexity of a reaction mixture. While HPLC is a workhorse in pharmaceutical analysis, other techniques may offer advantages in specific scenarios.[1]

Validated HPLC Method

A reversed-phase HPLC (RP-HPLC) method is the most common and versatile approach for the analysis of polar and non-volatile compounds like this compound.[2][3] Given the reactive nature of sulfonyl chlorides, derivatization is sometimes employed to create a more stable derivative for analysis.[3][4][5] However, direct analysis is often feasible under controlled conditions.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[6]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, providing excellent resolving power for a wide range of compounds.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol is typically employed.[6][7] The gradient allows for the effective separation of compounds with different polarities.

  • Flow Rate: A flow rate of 1.0 mL/min is common.[7]

  • Detection: UV detection at a wavelength of around 210-220 nm is generally effective for imidazole-containing compounds.[8]

  • Sample Preparation: The reaction mixture is diluted with the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to standard guidelines.

Workflow for the Validated HPLC Method

HPLC_Workflow start Start: Reaction Mixture Sample sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End: Report Results data_analysis->end

Caption: Experimental workflow for the HPLC analysis of a reaction mixture.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can be considered depending on the specific analytical needs, such as the volatility of impurities or the need for higher throughput.

Data Presentation: Comparison of Analytical Techniques

Technique Principle Best Suited For Advantages Limitations
HPLC Partition chromatography based on polarity.Non-volatile and thermally labile compounds.Versatile, robust, easily automated, high accuracy and precision.[9]Higher cost per sample than TLC, potential for column degradation with reactive analytes.
UHPLC/UPLC Similar to HPLC but uses smaller particles and higher pressures.High-throughput screening and complex mixture analysis.Faster analysis times, higher resolution and sensitivity than HPLC.[10]Higher initial instrument cost, more susceptible to clogging.
GC/GC-MS Separation of volatile compounds in the gas phase.Volatile impurities and by-products.High separation efficiency, sensitive detectors, definitive identification with MS.[1]Not suitable for non-volatile or thermally unstable compounds like sulfonyl chlorides without derivatization.[1][11]
HPTLC Planar chromatography on a silica plate.Rapid screening and qualitative analysis.High sample throughput, low cost, multiple samples analyzed simultaneously.[9]Lower resolution and sensitivity compared to HPLC, quantification can be less precise.[9]
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.Charged and highly polar species.High efficiency, small sample volume, orthogonal separation mechanism to HPLC.[8]Lower sensitivity for some compounds, can be less robust than HPLC.
Online NMR/HPLC Combines HPLC separation with NMR for structural elucidation.Reaction monitoring and impurity identification.Provides structural information in real-time, aids in understanding reaction kinetics.[12]High instrument cost and complexity, requires specialized expertise.

Experimental Protocols for Alternative Methods

Alternative Protocol: GC-MS with Derivatization

For the analysis of potentially volatile impurities or for an orthogonal confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Since this compound is not sufficiently volatile and is thermally labile, a derivatization step is necessary.[11]

  • Derivatization: The sulfonyl chloride can be reacted with an amine (e.g., benzylamine) to form a stable and more volatile sulfonamide derivative.[5]

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).[13]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: A split/splitless injector is typically used.

  • Oven Program: A temperature gradient is used to elute compounds with different boiling points.

  • Detection: Mass Spectrometry provides both quantification and structural information for identification.

Logical Workflow for Method Selection

Method_Selection start Analyze Reaction Mixture is_volatile Are key analytes volatile and thermally stable? start->is_volatile need_high_throughput Need high throughput or improved resolution? is_volatile->need_high_throughput No use_gc Use GC or GC-MS is_volatile->use_gc Yes need_structural_info Need real-time structural information for kinetics? need_high_throughput->need_structural_info No use_uhplc Consider UHPLC/UPLC need_high_throughput->use_uhplc Yes use_hplc Use Validated HPLC Method need_structural_info->use_hplc No use_online_nmr Use Online NMR/HPLC need_structural_info->use_online_nmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine analysis of this compound reaction mixtures, a validated reversed-phase HPLC method offers the best combination of versatility, robustness, and quantitative accuracy. It can effectively separate the target compound from related impurities and starting materials. However, for specific challenges such as analyzing volatile by-products, achieving higher throughput, or gaining real-time kinetic and structural insights, alternative methods like GC-MS, UHPLC, and online NMR/HPLC, respectively, present viable and powerful alternatives. The choice of the analytical method should be guided by the specific goals of the analysis, the nature of the sample, and the available instrumentation.

References

Comparative study of the reactivity of different imidazole-based sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of Imidazole-Based Sulfonyl Chlorides

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is pivotal for the synthesis of a vast array of compounds, including sulfonamides and sulfonate esters. Imidazole-based sulfonyl chlorides and their derivatives are a versatile class of reagents, offering a balance of reactivity and stability. This guide provides a comparative study of their reactivity, supported by established chemical principles and detailed experimental protocols for their evaluation.

Factors Influencing Reactivity

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is influenced by several factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.

  • Steric Hindrance: Bulky substituents on the imidazole ring can sterically hinder the approach of a nucleophile to the sulfur atom, thereby reducing the reaction rate.

  • Leaving Group Ability: The imidazole moiety itself acts as a leaving group during the reaction. Its stability as an anion or a neutral molecule after departure can influence the reaction rate.

Comparative Reactivity

  • Imidazole-1-sulfonyl chloride: The parent compound.

  • 2-Methylimidazole-1-sulfonyl chloride: With an electron-donating methyl group.

  • 4-Nitroimidazole-1-sulfonyl chloride: With a strong electron-withdrawing nitro group.

The expected order of reactivity towards a common nucleophile (e.g., a primary amine) would be:

4-Nitroimidazole-1-sulfonyl chloride > Imidazole-1-sulfonyl chloride > 2-Methylimidazole-1-sulfonyl chloride

The nitro group in the 4-position significantly withdraws electron density from the ring, making the sulfur atom highly electrophilic. The methyl group in the 2-position donates electron density, reducing the electrophilicity of the sulfur, and may also introduce some steric hindrance.

Quantitative Data Summary

The following table summarizes hypothetical experimental data for the reaction of these sulfonyl chlorides with aniline at room temperature in acetonitrile. This data is for illustrative purposes to highlight the expected differences in reactivity.

Sulfonyl ChlorideSubstituent EffectReaction Time (hours) for >95% Conversion (Illustrative)Yield (%) (Illustrative)Pseudo-First-Order Rate Constant (k') (s⁻¹) (Illustrative)
4-Nitroimidazole-1-sulfonyl chlorideStrong Electron-Withdrawing0.5981.5 x 10⁻³
Imidazole-1-sulfonyl chlorideNeutral2953.8 x 10⁻⁴
2-Methylimidazole-1-sulfonyl chlorideElectron-Donating8909.5 x 10⁻⁵

Experimental Protocols

A detailed methodology for a comparative study of the reactivity of imidazole-based sulfonyl chlorides is provided below.

General Procedure for the Synthesis of Sulfonamides

This protocol outlines the reaction of a sulfonyl chloride with an amine to form a sulfonamide.[1][2]

  • Reaction Setup: To a solution of the amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add the respective imidazole-based sulfonyl chloride (1.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Kinetic Study by UV-Vis Spectrophotometry

This protocol can be used to determine the reaction rates.

  • Solution Preparation: Prepare stock solutions of the sulfonyl chloride (e.g., 0.01 M in dioxane) and the amine (e.g., 0.1 M in a buffered aqueous solution).

  • Measurement: Equilibrate the amine solution (2.5 mL) to the desired temperature in a quartz cuvette inside a UV-Vis spectrophotometer.

  • Initiation: Initiate the reaction by adding a small aliquot (e.g., 25 µL) of the sulfonyl chloride stock solution to the cuvette, ensuring rapid mixing.

  • Data Acquisition: Record the change in absorbance at a predetermined wavelength corresponding to the formation of the product or consumption of the reactant over time.

  • Data Analysis: Calculate the pseudo-first-order rate constants (k') by fitting the absorbance versus time data to a first-order rate equation.

Visualizations

General Reaction Pathway for Sulfonamide Formation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products SulfonylChloride Imidazole-SO2Cl Intermediate [Imidazole-SO2(NH2R)-Cl] SulfonylChloride->Intermediate Nucleophilic Attack Amine R-NH2 Amine->Intermediate Sulfonamide R-NH-SO2-Imidazole Intermediate->Sulfonamide Elimination HCl HCl Intermediate->HCl

Caption: Generalized reaction pathway for the formation of a sulfonamide from an imidazole-based sulfonyl chloride and an amine.

Experimental Workflow for Comparative Reactivity Study

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_kinetics Kinetics cluster_comparison Comparison Start Start: Select Imidazole-based Sulfonyl Chlorides React React with Amine under Controlled Conditions Start->React Monitor Monitor Reaction Progress (TLC/HPLC) React->Monitor Measure Measure Reaction Rate (UV-Vis) React->Measure Isolate Isolate and Purify Product Monitor->Isolate Characterize Characterize Product (NMR, MS) Isolate->Characterize Compare Compare Yields and Rates Characterize->Compare Calculate Calculate Rate Constants Measure->Calculate Calculate->Compare

Caption: Workflow for the comparative study of the reactivity of different imidazole-based sulfonyl chlorides.

References

The Strategic Advantage of 1-Methyl-1H-imidazole-2-sulfonyl Chloride in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools is paramount in the quest for novel therapeutics. In the synthesis of sulfonamides, a cornerstone of many drug discovery programs, 1-Methyl-1H-imidazole-2-sulfonyl chloride is emerging as a reagent of choice, offering distinct advantages over traditional alternatives. This guide provides an objective comparison of its performance, supported by experimental insights, to aid in the strategic design of synthetic routes and the acceleration of drug development pipelines.

The imidazole nucleus is recognized as a "privileged structure" in medicinal chemistry, appearing in a vast number of biologically active compounds.[1] The incorporation of a sulfonamide group at the 2-position of the 1-methylimidazole ring has recently been shown to yield potent inhibitors of activin receptor-like kinase 5 (ALK5), a key therapeutic target in oncology.[2] This highlights the significant potential of this compound as a building block for generating novel drug candidates with high therapeutic value.

Performance Comparison with Alternative Sulfonylating Agents

The primary alternatives to this compound in sulfonamide synthesis are arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride. While widely used, these reagents can present challenges in terms of reactivity and the properties of the resulting sulfonamides.

Table 1: Comparison of Sulfonylating Agents in Sulfonamide Synthesis

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl) & Benzenesulfonyl Chloride
Reactivity Potentially higher due to the electronic nature of the imidazole ring.Moderate, can require forcing conditions for less nucleophilic amines.
Solubility of Derivatives The imidazole moiety can enhance the aqueous solubility of the final sulfonamide, a desirable property for drug candidates.[3]Aryl sulfonamides often exhibit lower aqueous solubility.
Biological Activity of Core The 1-methylimidazole core is a key pharmacophore in various drug candidates, including recent ALK5 inhibitors.[2]The tosyl and benzyl groups are generally considered as simple aromatic spacers or protecting groups.
Cleavage of Sulfonamide Can be challenging, often requiring harsh reductive or acidic conditions.[4]Well-established cleavage protocols are available, though they can still be harsh.[4]
Use in Library Synthesis Amenable to parallel synthesis for the rapid generation of compound libraries.[5]Widely used in library synthesis, but the properties of the resulting compounds may be less favorable.[6]

Experimental Protocols

General Experimental Protocol for Sulfonamide Synthesis using this compound

This protocol outlines a general procedure for the synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol for Solid-Phase Synthesis of a Sulfonamide Library

This protocol describes a general workflow for the parallel synthesis of a library of 1-methyl-1H-imidazole-2-sulfonamides on a solid support.

Materials:

  • Rink amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • This compound

  • A diverse set of primary amines

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine in dimethylformamide (DMF) (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Swell the Rink amide resin in DMF.

  • Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid using DIC and HOBt in DMF.

  • Repeat the deprotection and coupling steps to assemble the desired peptide backbone.

  • After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM.

  • In separate reaction vessels, add a solution of this compound (3 eq) and TEA (5 eq) in DCM to the resin-bound amine.

  • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Wash the resin extensively with DCM and DMF.

  • To introduce diversity, add a solution of a different primary amine (5 eq) to each reaction vessel.

  • After 24 hours, wash the resin and cleave the sulfonamides from the solid support using a TFA cleavage cocktail.

  • Precipitate the cleaved products in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the individual library members by preparative HPLC.

Signaling Pathway and Experimental Workflow Visualization

The discovery that 1-methyl-1H-imidazole-2-sulfonamides can act as potent ALK5 inhibitors provides a clear biological context for their application in drug discovery.[2] ALK5 is a transmembrane serine/threonine kinase receptor for transforming growth factor-beta (TGF-β), a cytokine involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis.[9]

TGF_beta_ALK5_Signaling_Pathway TGF_beta TGF-β TGF_beta_RII TGF-β Receptor II TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β Receptor I) TGF_beta_RII->ALK5 Recruits & Phosphorylates SMAD2_3 Smad2/3 ALK5->SMAD2_3 Phosphorylates Smad_complex Smad2/3-Smad4 Complex SMAD2_3->Smad_complex SMAD4 Smad4 SMAD4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Gene_transcription Regulates Inhibitor 1-Methyl-1H-imidazole- 2-sulfonamide Derivative Inhibitor->ALK5 Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound + Amine reaction Sulfonamide Formation start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro_assay In vitro ALK5 Kinase Assay characterization->in_vitro_assay Test Compound cell_based_assay Cell-based TGF-β Signaling Assay in_vitro_assay->cell_based_assay sar_studies Structure-Activity Relationship (SAR) Studies cell_based_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

References

Comparative Guide to Sulfonamides Synthesized from 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulfonamides synthesized from 1-Methyl-1H-imidazole-2-sulfonyl chloride with alternative sulfonamide scaffolds. The information presented is supported by experimental data to facilitate objective evaluation of their potential in drug discovery and development.

Executive Summary

Sulfonamides derived from this compound represent a class of compounds with significant potential in medicinal chemistry. The incorporation of the 1-methylimidazole moiety can influence the physicochemical properties and biological activity of the resulting sulfonamides. This guide will delve into their synthesis, characterization, and a comparative analysis of their performance against other well-established sulfonamide classes, such as benzenesulfonamides and thiophenesulfonamides.

Synthesis and Characterization

The synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides is typically achieved through the reaction of this compound with a primary or secondary amine in the presence of a base. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.

General Reaction Scheme:

Caption: General synthesis of N-substituted-1-methyl-1H-imidazole-2-sulfonamides.

The resulting sulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Shows characteristic S=O stretching bands.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the biological activities of sulfonamides derived from 1-methyl-1H-imidazole, alongside benzenesulfonamide and thiophenesulfonamide analogues.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound ClassDerivative ExampleS. aureusE. coliReference
1-Methyl-4-nitro-1H-imidazole-5-sulfonamide -≤ 8No significant activity[1]
Benzenesulfonamide Isopropyl-substituted3.9-[2]
Thiophenesulfonamide BromohydrosulfonylacetamideSub-micromolar IC50 (Pfmrk)-[3]

Note: Lower MIC values indicate higher antibacterial potency.

Table 2: Carbonic Anhydrase Inhibition (Inhibition Constant - Kᵢ in nM)
Compound ClassDerivative ExamplehCA IhCA IIhCA IXhCA XIIReference
Benzenesulfonamide N-hydroxy derivativeLow µMLow µMWeaker efficacySimilar to N-nitro[4]
Benzenesulfonamide N-nitro derivative--Low µMLow µM[4]
Benzenesulfonamide Phenyl-substituted95.445.21.50.8[5]
Benzenesulfonamide Tosyl-substituted41.511038.912.4[5]

Note: Lower Kᵢ values indicate more potent inhibition.

Table 3: Anticancer Activity (Half-maximal Inhibitory Concentration - IC₅₀ in µM)
Compound ClassCell LineDerivative ExampleIC₅₀ (µM)Reference
Benzenesulfonamide Hybrid MDA-MB-231 (Breast)4-chloro, 2-ethylthio imidazole20.5 ± 3.6[6]
Benzenesulfonamide Hybrid IGR39 (Melanoma)4-chloro, 2-ethylthio imidazole27.8 ± 2.8[6]
Imidazolone-sulfonamide-pyrimidine MCF-7 (Breast)4-(furan-2-ylmethylene) hybrid1.05[7]
Thiophene derivative Breast cancer cell linesBenzeonesulfanamide 15Moderate to good[8]

Mechanism of Action & Signaling Pathways

The biological activity of sulfonamides is often attributed to their ability to interfere with specific biochemical pathways.

Antibacterial Action

The classic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to the cessation of bacterial growth.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF catalyzes THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Sulfonamide->DHPS inhibits

Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, preventing its catalytic activity. This mechanism is the basis for the use of sulfonamide drugs in the treatment of glaucoma, epilepsy, and certain cancers where specific CA isoforms are overexpressed.[5]

Substrate CO2 + H2O CA Carbonic Anhydrase (CA) (with Zn²⁺ in active site) Substrate->CA Product H⁺ + HCO₃⁻ CA->Product catalyzes Sulfonamide Sulfonamide Sulfonamide->CA binds to Zn²⁺ (inhibits)

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-1-methyl-1H-imidazole-2-sulfonamides

This protocol provides a representative method for the synthesis of sulfonamides from this compound.

Materials:

  • This compound

  • Substituted aniline (or other amine)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.5 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the aniline solution over 10-15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

cluster_synthesis Synthesis Workflow cluster_workup Workup and Purification start Dissolve Amine in DCM add_base Add Pyridine start->add_base add_sulfonyl_chloride Add this compound solution add_base->add_sulfonyl_chloride react Stir at Room Temperature (4-6h) add_sulfonyl_chloride->react tlc Monitor by TLC react->tlc dilute Dilute with DCM tlc->dilute Reaction Complete wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis and purification of N-Aryl-1-methyl-1H-imidazole-2-sulfonamides.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the antibacterial efficacy of the synthesized compounds.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized sulfonamides are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Sulfonamides synthesized from this compound offer a promising scaffold for the development of new therapeutic agents. The available data, although limited for this specific subclass, suggests that the incorporation of the 1-methylimidazole moiety can lead to potent biological activity. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for various therapeutic targets. The comparative data presented in this guide serves as a valuable resource for researchers in the rational design and development of novel sulfonamide-based drugs.

References

A Comparative Guide to the Efficiency of 1-Methyl-1H-imidazole-2-sulfonyl chloride in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Sulfonylating Agent

The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, forming the backbone of a vast array of therapeutic agents. The choice of sulfonylating agent is a critical parameter that dictates the efficiency, yield, and scope of these reactions. This guide provides a comprehensive comparison of 1-Methyl-1H-imidazole-2-sulfonyl chloride with other commonly used sulfonylating agents, supported by experimental data to inform reagent selection in drug discovery and development.

Executive Summary

This compound is a heterocyclic sulfonyl chloride that offers distinct advantages in the synthesis of sulfonamides. Its reactivity is influenced by the electronic properties of the imidazole ring, making it a valuable tool for specific applications. This guide will delve into a quantitative comparison of its performance against standard sulfonylating agents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and benzenesulfonyl chloride.

Reactivity and Performance: A Quantitative Overview

The reactivity of a sulfonyl chloride is primarily determined by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl moiety enhance this electrophilicity, leading to a faster rate of reaction with nucleophiles like amines. Conversely, electron-donating groups decrease reactivity.

While specific kinetic data for this compound is not extensively available in the public domain, its reactivity can be inferred from the electronic nature of the 1-methylimidazole group. The imidazole ring is known to be electron-rich, which would suggest a lower intrinsic reactivity compared to arylsulfonyl chlorides bearing strong electron-withdrawing groups. However, the nitrogen atoms in the imidazole ring can also play a role in catalysis or influencing the reaction mechanism.

To provide a quantitative comparison, the following table summarizes typical reaction efficiencies for the formation of N-phenylbenzenesulfonamide from aniline using different sulfonylating agents under comparable laboratory conditions.

Table 1: Comparative Efficiency of Sulfonyl Chlorides in the Synthesis of N-phenylbenzenesulfonamide

Sulfonylating AgentStructureTypical Reaction ConditionsTypical Reaction TimeTypical Yield (%)
This compound CN1C=CN=C1S(Cl)(=O)=OPyridine, 0-25 °CData not availableData not available
Benzenesulfonyl chloride C1=CC=C(C=C1)S(=O)(=O)ClPyridine, 0-25 °C6 h85-100%[1]
p-Toluenesulfonyl chloride (TsCl) CC1=CC=C(C=C1)S(=O)(=O)ClPyridine, 0-25 °C6 h~100%[1]
Methanesulfonyl chloride (MsCl) CS(=O)(=O)ClTriethylamine, DCM, 0 °C to rt2-4 hHigh
2,4-Dichlorobenzenesulfonyl chloride ClC1=C(Cl)C=C(S(=O)(=O)Cl)C=C1Triethylamine, DCM, 0 °C to rt1-3 hHigh[2]

Experimental Protocols

A general procedure for the synthesis of sulfonamides using a sulfonyl chloride is provided below. This protocol can be adapted for use with this compound and other sulfonylating agents.

General Experimental Protocol for Sulfonamide Synthesis

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.05 - 1.2 eq)

  • Base (e.g., pyridine, triethylamine) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), diethyl ether, tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base to the stirred solution.

  • Slowly add a solution of the sulfonyl chloride in the anhydrous solvent to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor progress by Thin Layer Chromatography (TLC)).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathway for sulfonamide formation and a typical experimental workflow.

Sulfonamide_Formation Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Intermediate Sulfonamide Sulfonamide (R'-SO2NHR) Intermediate->Sulfonamide Elimination of Cl- HCl HCl Intermediate->HCl Salt Salt (Base-H+Cl-) HCl->Salt Base Base Base->Salt

General reaction pathway for sulfonamide formation.

Experimental_Workflow Start Start Dissolve Dissolve Amine and Base Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add Add Sulfonyl Chloride Cool->Add React Stir at Room Temperature Add->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product Dry->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

A typical experimental workflow for sulfonylation.

Comparison with Alternatives

p-Toluenesulfonyl chloride (TsCl): A widely used, crystalline solid that is easy to handle. Its reactivity is moderate, and it is often used for the protection of amines. Due to the presence of the electron-donating methyl group, it is generally less reactive than benzenesulfonyl chloride.

Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride that is highly reactive due to the lack of steric hindrance and the strong electron-withdrawing effect of the sulfonyl group. It is a liquid and can be more challenging to handle than solid sulfonyl chlorides.

Benzenesulfonyl chloride: A common and relatively inexpensive liquid sulfonylating agent. Its reactivity is considered a benchmark for many sulfonylation reactions.

2,4-Dichlorobenzenesulfonyl chloride: A highly reactive arylsulfonyl chloride due to the presence of two electron-withdrawing chlorine atoms. This makes it suitable for reactions with less nucleophilic amines or when faster reaction times are desired.[2]

Conclusion

This compound represents a valuable, albeit less documented, alternative in the toolkit of sulfonylating agents. While a direct quantitative comparison of its efficiency is hampered by a lack of comparative studies, its heterocyclic nature suggests unique reactivity profiles that could be advantageous in specific synthetic contexts, particularly in the synthesis of complex, nitrogen-containing molecules. For routine sulfonamide synthesis, established reagents like benzenesulfonyl chloride and p-toluenesulfonyl chloride offer a wealth of literature data and predictable reactivity. For reactions requiring higher reactivity, methanesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride are excellent choices. Further experimental studies are warranted to fully elucidate the quantitative efficiency and synthetic scope of this compound, which would allow for its more strategic application in pharmaceutical research and development.

References

A Comparative Guide to Sulfonylating Agents: 1-Methyl-1H-imidazole-2-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each reagent is crucial for their handling, storage, and application in chemical synthesis.

Property1-Methyl-1H-imidazole-2-sulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)
Molecular Formula C4H5ClN2O2S[1]C7H7ClO2S[2]
Molecular Weight 180.61 g/mol [1]190.65 g/mol [2][3]
Appearance Not specified in available literatureWhite to yellow crystalline powder with a strong odor[2][4]
Melting Point Not specified in available literature65-71°C[2][3][4]
Boiling Point Not specified in available literature134°C at 10 mmHg[3]
Solubility Not specified in available literatureSoluble in many organic solvents (chloroform, benzene, toluene); insoluble in water[2]

Synthesis and Stability

The accessibility and stability of a reagent are critical considerations in experimental design.

This compound: The synthesis of this reagent is not straightforward. Direct chlorosulfonation of 1-methylimidazole can lead to the formation of ionic liquid-type structures rather than the desired sulfonyl chloride.[5][6] An alternative, more controlled approach involves the oxidation of 1-methyl-1H-imidazole-2-thiol.[5] This multi-step process may present challenges in terms of yield and purity.

p-Toluenesulfonyl Chloride (TsCl): TsCl is readily prepared via the chlorosulfonation of toluene and is also a by-product of saccharin production, making it widely available and cost-effective.[4][7] It is a white, malodorous solid that is sensitive to moisture and reacts violently with water, producing hydrochloric acid.[4]

Reactivity and Applications

The primary utility of both reagents lies in their ability to act as electrophiles, enabling the formation of sulfonate esters and sulfonamides. However, their applications diverge based on the nature of the sulfonyl group they introduce.

This compound: This reagent serves as a versatile building block for introducing the 1-methylimidazole-2-sulfonyl moiety into various molecular scaffolds.[5] This is particularly relevant in medicinal chemistry, where the imidazole ring is a common pharmacophore. Its primary application is in the synthesis of biologically active compounds, such as novel sulfonamide-imidazole hybrids with potential anticancer properties, and as an intermediate in the pharmaceutical industry.[5] The reaction typically involves the nucleophilic attack of an amine on the electrophilic sulfonyl chloride to form a stable sulfonamide linkage.[5]

p-Toluenesulfonyl Chloride (TsCl): TsCl is a workhorse reagent in organic synthesis with a broad range of applications.[2][8] Its most common use is the conversion of alcohols, which are poor leaving groups, into tosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[8] This activation of hydroxyl groups is a cornerstone of synthetic chemistry.[7][8] TsCl is also extensively used to synthesize sulfonamides by reacting with primary and secondary amines.[7][9] The resulting tosyl group can serve as a protecting group for amines.[2] Furthermore, TsCl can act as a chlorinating agent, a dehydrating agent, and a catalyst in various transformations.[8]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these reagents in the laboratory.

General Protocol for the Synthesis of Sulfonamides using this compound

While specific, detailed protocols for a variety of substrates are not widely published, a general procedure for the reaction with amines can be outlined based on its described reactivity.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Representative Protocol for the Tosylation of an Alcohol using p-Toluenesulfonyl Chloride

The following is a typical procedure for the tosylation of a primary alcohol.

  • Reaction Setup: To a solution of the alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1-1.5 equivalents).

  • Addition of Base: If not using pyridine as the solvent, add a base like triethylamine or pyridine (1.5-2.0 equivalents) to the reaction mixture to neutralize the HCl by-product.[8]

  • Reaction Progression: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress should be monitored by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude tosylate can be purified by recrystallization or column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the roles and reactions of these sulfonyl chlorides, the following diagrams illustrate their primary applications and a comparative workflow.

general_tosylation cluster_reactants Reactants cluster_products Products TsCl p-Toluenesulfonyl Chloride (TsCl) Tosylated_Alcohol Tosylate (R-OTs) (Good Leaving Group) TsCl->Tosylated_Alcohol + Alcohol, Base Alcohol Alcohol (R-OH) Alcohol->Tosylated_Alcohol Base Base (e.g., Pyridine) HCl_Salt Base-HCl Salt Base->HCl_Salt

Caption: General workflow for the tosylation of an alcohol using p-toluenesulfonyl chloride.

imidazole_sulfonamide_synthesis cluster_reactants Reactants cluster_products Products Imid_SO2Cl 1-Methyl-1H-imidazole- 2-sulfonyl chloride Sulfonamide Imidazole Sulfonamide Imid_SO2Cl->Sulfonamide + Amine, Base Amine Amine (R-NH2) Amine->Sulfonamide Base Base HCl_Salt Base-HCl Salt Base->HCl_Salt

Caption: Synthesis of an imidazole sulfonamide using this compound.

logical_comparison Reagent Sulfonyl Chloride Reagent TsCl p-Toluenesulfonyl Chloride (TsCl) Reagent->TsCl Imid_SO2Cl 1-Methyl-1H-imidazole- 2-sulfonyl chloride Reagent->Imid_SO2Cl TsCl_App Primary Application: Activation of Alcohols (General Synthetic Tool) TsCl->TsCl_App Imid_SO2Cl_App Primary Application: Introduction of Imidazole Moiety (Medicinal Chemistry Building Block) Imid_SO2Cl->Imid_SO2Cl_App

Caption: Logical comparison of the primary applications of the two sulfonyl chlorides.

Conclusion

  • p-Toluenesulfonyl Chloride (TsCl) is a universally recognized, versatile, and cost-effective reagent. Its primary role is to functionalize alcohols to facilitate subsequent reactions and to synthesize a wide array of sulfonamides. Its chemistry is well-documented, and it is a staple in most synthetic laboratories.

  • This compound is a more specialized reagent, primarily employed as a building block in the synthesis of complex molecules, particularly for pharmaceutical and medicinal chemistry applications. Its utility lies in the introduction of the 1-methylimidazole-2-sulfonyl group, a moiety of interest for its potential biological activity.

The choice between these two reagents will ultimately depend on the synthetic goal. For general-purpose activation of alcohols or the synthesis of simple sulfonamides, TsCl is the clear choice. For the targeted synthesis of molecules containing the 1-methylimidazole-2-sulfonyl pharmacophore, the imidazole-based reagent is indispensable. Further research and direct comparative studies are needed to quantitatively benchmark the reactivity and performance of this compound against established sulfonylating agents like TsCl across a range of substrates.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe and proper disposal of 1-Methyl-1H-imidazole-2-sulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Core Hazard Summary: this compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[4][5]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste. Two primary protocols are outlined below: neutralization of small, residual quantities and the packaging of bulk quantities for professional disposal.

1. Neutralization of Small Residual Quantities

This procedure is suitable for trace amounts of this compound, such as residues in laboratory glassware. This should only be performed by trained personnel in a controlled environment.[4]

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a large beaker containing a saturated solution of sodium bicarbonate.[6] The beaker should be placed in an ice bath on a stir plate to manage the exothermic reaction.[4] A general guideline is to use a significant molar excess (at least 5-10 equivalents) of the base relative to the estimated amount of the sulfonyl chloride.[6]

  • Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the residual this compound in a dropwise manner.[4][6] Caution: The reaction is exothermic and will produce gas (CO2).[6] The rate of addition must be carefully controlled to prevent excessive foaming and a rapid temperature increase.[6]

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[6]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[6] If the solution is still acidic, add more sodium bicarbonate solution.[6]

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[6]

2. Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[6]

Procedure:

  • Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix it with non-halogenated waste.[6]

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (e.g., Corrosive, Water-Reactive), and the date.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][5]

Spill Management

In the event of a small spill, immediate and appropriate action is crucial.

Procedure:

  • Evacuate: Clear all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, and if the spill is in a fume hood, ensure it is operational.[4]

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[4][7] DO NOT use combustible materials like sawdust. [4] DO NOT use water. [7][8]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[6]

Quantitative Data Summary

ParameterValueReference
Molar Equivalents of Base for NeutralizationAt least 5-10[6]
Reaction Time for NeutralizationMinimum 30-60 minutes[6]
Final pH for Neutralized Solution7-9[6]

Disposal Workflow

cluster_start Start: Assess Quantity cluster_residual Small Residual Quantities cluster_bulk Bulk Quantities cluster_spill Spill Management start This compound Waste prep_base Prepare Cold Saturated Sodium Bicarbonate Solution start->prep_base Trace Amounts no_neutralize Do Not Attempt Neutralization start->no_neutralize Bulk slow_add Slowly Add Sulfonyl Chloride with Vigorous Stirring prep_base->slow_add In fume hood stir Continue Stirring for 30-60 min slow_add->stir Exothermic reaction check_ph Verify pH is Neutral or Slightly Basic (7-9) stir->check_ph check_ph->prep_base If acidic, add more base aqueous_waste Dispose as Aqueous Hazardous Waste check_ph->aqueous_waste If pH is correct halogenated_waste Collect in Designated 'Halogenated Organic Waste' Container no_neutralize->halogenated_waste label_waste Seal and Label Container with Chemical Name and Hazards halogenated_waste->label_waste pro_disposal Dispose via Institutional EHS or Licensed Contractor label_waste->pro_disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material (e.g., Sand, Vermiculite) DO NOT USE WATER evacuate->absorb collect Collect Absorbed Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor and EHS decontaminate->report

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-1H-imidazole-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-Methyl-1H-imidazole-2-sulfonyl chloride as a corrosive, moisture-sensitive solid. Rapid and informed action is critical in case of exposure or spills. This guide provides essential safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Researchers and drug development professionals handling this compound must adhere to stringent safety measures due to its hazardous properties. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency protocols to mitigate risks associated with this compound.

Immediate Safety and Hazard Profile

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It may also elicit allergic or asthmatic symptoms if inhaled.[1] The compound reacts violently with water, liberating toxic gases.[2] Therefore, it is crucial to handle it in a controlled, dry environment and to wear appropriate personal protective equipment at all times.

Key Hazard Information:

Hazard StatementGHS Classification
Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B[1]
May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory Sensitization, Category 1[1]
Reacts violently with waterEUH014
Contact with water liberates toxic gasEUH029[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)[3]To prevent skin contact and burns.[4]
Eye Protection Chemical safety goggles and a full-face shield[3]To protect against splashes and corrosive dust.
Body Protection Chemical-resistant lab coat or apronTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with an acid gas cartridgeRequired when handling outside of a fume hood or if dust is generated.

Operational and Disposal Plans

Adherence to the following step-by-step procedures is essential for safe handling and disposal.

Handling Procedure:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4] All work with the solid compound should be conducted in a certified chemical fume hood.

  • Dispensing: Carefully weigh and dispense the solid in the fume hood. Avoid creating dust. Use appropriate tools to handle the material.

  • Reaction Setup: If used in a reaction, add it slowly to the reaction mixture. Be aware that it can react vigorously with water, alcohols, and amines.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] The recommended storage temperature is 2-8°C. Keep the container tightly sealed.

Spill Cleanup Protocol:

A spill of this compound requires immediate and careful attention.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.

  • Neutralize (for small, manageable spills): Cautiously add a weak base like sodium bicarbonate or soda ash to the contained spill to neutralize any residual acidity.

  • Collect: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth (use water sparingly and only after the bulk of the material has been removed and neutralized). Collect the cloth and any contaminated materials in the hazardous waste container.

  • Dispose: Seal and label the hazardous waste container for proper disposal according to institutional and local regulations.

Waste Disposal Procedure:

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Bulk Quantities: Unused or waste this compound should be disposed of as hazardous waste. Do not attempt to neutralize large quantities. The material should be in a clearly labeled, sealed, and compatible container.

  • Small Residues (e.g., on glassware):

    • Rinse the contaminated glassware with a small amount of an inert organic solvent (e.g., acetone) in a fume hood to dissolve the residue.

    • Collect the solvent rinse in a designated hazardous waste container.

    • Carefully add the solvent rinse to a larger container of a weak basic solution (e.g., sodium bicarbonate solution) with stirring to neutralize the sulfonyl chloride.

    • Dispose of the neutralized solution as hazardous aqueous waste.

  • Contaminated Materials: Any materials used for spill cleanup or handling (gloves, absorbent pads, etc.) must be placed in a sealed bag and disposed of as hazardous waste.

Experimental Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Verify fume hood certification prep2 Confirm accessibility of eyewash/shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handling1 Weigh solid in fume hood prep3->handling1 handling2 Add slowly to reaction handling1->handling2 spill1 Evacuate and Ventilate handling1->spill1 cleanup1 Decontaminate glassware handling2->cleanup1 handling2->spill1 cleanup2 Dispose of waste cleanup1->cleanup2 spill2 Contain with dry absorbent spill1->spill2 spill3 Neutralize cautiously spill2->spill3 spill4 Collect and decontaminate spill3->spill4

Caption: Safe handling workflow for this compound.

References

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